Product packaging for DI-N-DECYL SULPHONE(Cat. No.:CAS No. 500026-38-0)

DI-N-DECYL SULPHONE

Cat. No.: B1645674
CAS No.: 500026-38-0
M. Wt: 346.6 g/mol
InChI Key: VXDCCDLGCOFZBL-UHFFFAOYSA-N
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Description

DI-N-DECYL SULPHONE is a useful research compound. Its molecular formula is C20H42O2S and its molecular weight is 346.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O2S B1645674 DI-N-DECYL SULPHONE CAS No. 500026-38-0

Properties

IUPAC Name

1-decylsulfonyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDCCDLGCOFZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597967
Record name 1-(Decane-1-sulfonyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500026-38-0
Record name 1-(Decane-1-sulfonyl)decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Di-n-decyl Sulphone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-decyl sulphone (CAS No. 111530-37-1) is a chemical compound belonging to the sulphone class, characterized by a sulfonyl group connected to two n-decyl chains.[1] This structure imparts specific physical and chemical properties that make it suitable for various industrial applications. This document provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, potential synthetic routes, and analytical considerations. While primarily used in industrial settings, an understanding of its properties can be valuable for researchers in various fields.

Core Properties of this compound

The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂S[1][2]
Molecular Weight 346.61 g/mol [1]
Boiling Point 445.9 °C at 760 mmHg[1]
Density 0.912 g/cm³[1]
Flash Point 230.3 °C[1]
Refractive Index 1.457[1]
Vapor Pressure 1.0E-07 mmHg at 25°C[1]
Melting Point Not Available[1]
Solubility Not Available[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from Di-n-decyl Sulfide

Principle: The sulfide is oxidized using a suitable oxidizing agent, typically hydrogen peroxide in a carboxylic acid solvent like acetic acid. The reaction proceeds in two steps: the oxidation of the sulfide to a sulfoxide, followed by the oxidation of the sulfoxide to the sulphone.

Reaction:

(C₁₀H₂₁)₂S + 2 H₂O₂ → (C₁₀H₂₁)₂SO₂ + 2 H₂O

Materials:

  • Di-n-decyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Distilled water

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Dichloromethane (or other suitable organic solvent)

Experimental Procedure (Hypothetical):

  • Dissolution: Dissolve di-n-decyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting sulfide and the formation of the sulphone.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature and pour it into a larger beaker containing cold water. Neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Analytical Methods

A specific, validated analytical method for this compound is not described in the available literature. However, based on its chemical structure, a general approach using gas chromatography can be proposed.

Proposed Analytical Workflow for this compound

Principle: Gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a suitable technique for the analysis of relatively volatile, thermally stable organic compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Procedure Outline:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile organic solvent (e.g., dichloromethane, hexane).

  • Injection: Inject a small volume of the prepared sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

  • Detection:

    • FID: As the compound elutes from the column, it is burned in a hydrogen-air flame, producing ions that are detected as an electrical signal. The signal intensity is proportional to the amount of the compound.

    • MS: As the compound elutes, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations of pure this compound.

Applications and Safety

This compound has applications in several industrial sectors:

  • Cleaning and Detergent Industry: It is utilized as a surfactant and detergent due to its ability to remove dirt and grease.[1]

  • Pesticide Industry: It can be used as an additive in pesticide formulations to enhance their effectiveness.[1]

  • Polymer and Plastics Production: Its thermal and chemical stability makes it a useful component in the manufacturing of polymers and plastics, contributing to their durability.[1]

Safety Information:

  • It may cause skin and eye irritation upon direct contact.[1]

  • It is advised to avoid inhaling the dust.[1]

  • Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.

Visualizations

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Di-n-decyl sulfide reaction Oxidation start->reaction oxidant H₂O₂ in Acetic Acid oxidant->reaction product Crude this compound reaction->product quench Quenching & Neutralization product->quench extraction Extraction quench->extraction drying Drying extraction->drying purify Recrystallization / Chromatography drying->purify final_product Pure this compound purify->final_product

Caption: Proposed workflow for the synthesis of this compound.

References

An In-depth Technical Guide to DI-N-DECYL SULPHONE (CAS: 111530-37-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-N-DECYL SULPHONE is a chemical compound characterized by a sulfonyl functional group flanked by two n-decyl chains. While its primary applications lie within the industrial sector as a surfactant, emulsifier, and additive in polymers and agrochemicals, its long aliphatic chains and central polar sulfone group present a molecular architecture of potential interest in various scientific domains. This technical guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, a representative synthesis protocol, and a summary of its known applications. In the absence of specific pharmacological and toxicological studies on this compound, this document also discusses the general characteristics of long-chain alkyl sulfones to provide a contextual understanding for researchers in the life sciences.

Physicochemical Properties

The known quantitative data for this compound are summarized in the table below. These properties are primarily sourced from chemical supplier databases and computational predictions.

PropertyValueReference(s)
Molecular Formula C₂₀H₄₂O₂S[1][2][3]
Molecular Weight 346.61 g/mol [1][3]
CAS Number 111530-37-1[1][2][3]
Appearance Not specified; likely a waxy solid or oil[1]
Boiling Point 445.9 °C at 760 mmHg (Predicted)[1][2]
Density 0.912 g/cm³ (Predicted)[1][2]
Flash Point 230.3 °C[1]
Vapor Pressure 1.0 x 10⁻⁷ mmHg at 25 °C[1]
Refractive Index 1.457[1]
Topological Polar Surface Area (TPSA) 42.5 Ų[2]
XLogP3 8.6[2]
Solubility Not specified; expected to be low in water[1]

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

Where R = n-decyl

Materials and Reagents:

  • Di-n-decyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-n-decyl sulfide in a suitable volume of glacial acetic acid. Place the flask in an ice bath to control the initial exothermic reaction.

  • Oxidation: While stirring, slowly add a stoichiometric excess (typically 2.2 to 2.5 equivalents) of 30% hydrogen peroxide to the solution. After the initial addition, remove the ice bath and allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water and dichloromethane.

  • Extraction and Neutralization: Shake the separatory funnel to extract the product into the organic layer. Carefully discard the aqueous layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product may be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety Precautions:

  • Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • The oxidation reaction can be exothermic; careful control of the reagent addition and temperature is crucial.

Known Applications and Industrial Relevance

The primary documented applications of this compound are in industrial settings, leveraging its amphiphilic nature.

  • Surfactant and Detergent: Due to its long hydrophobic decyl chains and the polar sulfonyl head, it exhibits surfactant and emulsifying properties. It is used in cleaning products to remove dirt, oil, and grease.[1]

  • Agrochemical Formulations: It is utilized as an additive in pesticide formulations to enhance the performance and effectiveness of the active ingredients, likely by improving their solubility, stability, and contact with the target organisms.[1][4] Alkyl sulfones, as a class, are being investigated for new insecticidal properties.[5][6]

  • Polymer and Plastics Production: The compound's thermal and chemical stability makes it a useful component in the manufacturing of polymers and plastics, contributing to their durability.[1]

Toxicological Profile and Biological Considerations

There is a notable absence of specific toxicological and pharmacological data for this compound in the public domain. However, some general toxicological information on related long-chain alkyl sulfates and sulfonates can provide a preliminary perspective.

  • Irritation: Direct contact with this compound may cause skin and eye irritation.[1] This is a common property of surfactants.

  • General Toxicity of Long-Chain Alkyl Sulfates/Sulfonates: Studies on linear alkylbenzene sulfonates have shown that toxicity can be dependent on the alkyl chain length, with longer chains sometimes exhibiting higher toxicity to aquatic organisms.[7] For alkyl sulfates, acute oral toxicity in rats is generally low, with toxicity decreasing as the alkyl chain length increases. The primary effect of acute oral exposure is gastrointestinal irritation due to their surfactant nature.[8]

  • Genotoxicity and Carcinogenicity: For the broader class of alkyl sulfates, in vitro and in vivo studies have generally shown no evidence of mutagenicity or genotoxicity. No carcinogenicity studies for this compound were identified.[8]

For drug development professionals, the high lipophilicity (predicted XLogP3 of 8.6) suggests that this molecule would readily associate with lipid membranes.[2] While no specific biological activity has been reported, long-chain alkyl compounds can influence the properties of biological membranes.[9][10][11] However, without experimental data, any potential pharmacological role remains speculative.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Di-n-decyl sulfide Di-n-decyl sulfide Oxidation Oxidation Di-n-decyl sulfide->Oxidation Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Oxidation Acetic Acid Acetic Acid Acetic Acid->Oxidation Extraction Extraction Oxidation->Extraction Neutralization Neutralization Extraction->Neutralization Drying Drying Neutralization->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

G cluster_formulation Agrochemical Formulation cluster_application Application & Action compound This compound (or related surfactant) emulsion Stable Emulsion compound->emulsion active_ingredient Active Pesticide (Poorly Soluble) active_ingredient->emulsion aqueous_phase Aqueous Carrier aqueous_phase->emulsion target Target Organism (e.g., plant surface, insect) emulsion->target enhanced_delivery Enhanced Delivery & Bioavailability target->enhanced_delivery

Conclusion

This compound is a well-defined chemical with established industrial uses, primarily as a surfactant. Its physicochemical properties are characterized by high lipophilicity and thermal stability. For researchers in drug development and life sciences, this compound currently represents a data-poor entity. There is a clear lack of published research on its biological activities, mechanism of action, and potential therapeutic applications. Future research could explore the interaction of this and similar long-chain dialkyl sulfones with biological membranes, their potential as drug delivery excipients for lipophilic drugs, or as probes for studying hydrophobic interactions in biological systems. However, any such application would require foundational in vitro and in vivo studies to establish a biological and toxicological profile.

References

In-depth Technical Guide: DI-N-DECYL SULPHONE (C20H42O2S)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-decyl sulphone, with the chemical formula C20H42O2S, is a chemical compound belonging to the sulfone family. While information on its specific role in drug development and detailed biological activity is currently limited in publicly accessible scientific literature, this guide provides a comprehensive overview of its known chemical and physical properties. The broader context of sulfones in medicinal chemistry is also discussed to highlight potential areas of investigation for this molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and suppliers.

PropertyValueSource(s)
Molecular Formula C20H42O2S[1][2][3][4][5][6]
Molecular Weight 346.61 g/mol [1][2][4][6]
CAS Number 111530-37-1[1][2][3][5][6]
IUPAC Name 1-(decylsulfonyl)decane[7]
Synonyms N-DECYLSULPHONE, Di-n-decylsulfone[1][3][4]
Boiling Point 445.9 °C at 760 mmHg[1][2]
Density 0.912 g/cm³[1][2]
Refractive Index 1.457[1][2]
Flash Point 230.3 °C[1][2]
Vapor Pressure 1.00E-07 mmHg at 25°C[1][2]
XLogP3 8.6[3][7]
Topological Polar Surface Area 42.5 Ų[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 18[7]
Exact Mass 346.29055175 Da[7]
Monoisotopic Mass 346.29055175 Da[7]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. PubChem lists the availability of the following spectral information for this compound[7]:

  • 1D NMR Spectra: 13C NMR spectra are available.

  • Mass Spectrometry: GC-MS data is available from the NIST Mass Spectrometry Data Center.

  • IR Spectra: Vapor phase IR spectra are available.

Synthesis and Experimental Protocols

General Sulfone Synthesis Workflow

The synthesis of sulfones typically involves the oxidation of a corresponding sulfide. A generalized workflow for this process is illustrated below.

G Thiol Decanethiol Sulfide Di-n-decyl sulfide Thiol->Sulfide Alkylation Sulfoxide Di-n-decyl sulfoxide Sulfide->Sulfoxide Partial Oxidation Sulfone This compound Sulfoxide->Sulfone Full Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, m-CPBA) Oxidizing_Agent->Sulfide Oxidizing_Agent->Sulfoxide

Caption: Generalized workflow for the synthesis of this compound.

A common method for the preparation of sulfones is the oxidation of sulfides. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The reaction can proceed through a sulfoxide intermediate, which is then further oxidized to the sulfone.

Potential Applications in Drug Development

While no specific applications of this compound in drug development have been documented, the sulfone functional group is a well-established pharmacophore in medicinal chemistry. Sulfones are present in a variety of approved drugs and clinical candidates and are known to exhibit a wide range of biological activities.

The sulfonyl group is recognized for its ability to act as a hydrogen bond acceptor and for its metabolic stability. These properties make it a valuable component in the design of molecules that can interact with biological targets.

Potential Logical Relationships in Drug Discovery

The exploration of a novel compound like this compound within a drug discovery program would typically follow a structured progression.

G cluster_0 Preclinical Development cluster_1 Clinical Development A Compound Synthesis & Characterization B In vitro Assays (Target Binding, Cellular Activity) A->B C In vivo Models (Efficacy, PK/PD) B->C D Toxicology & Safety Studies C->D E Phase I (Safety in Humans) D->E F Phase II (Efficacy in Patients) E->F G Phase III (Large-scale Efficacy) F->G

Caption: A simplified logical workflow for drug discovery and development.

Safety Information

Safety data for this compound is not extensively detailed. However, general safety precautions for handling laboratory chemicals should be observed. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion and Future Directions

This compound is a chemical for which basic physicochemical data is available. However, its biological activity and potential applications in drug development remain unexplored. Future research could focus on the synthesis of this compound and its analogues, followed by screening for biological activity across various therapeutic areas. Given the prevalence of the sulfone moiety in pharmaceuticals, investigating the properties of this compound could be a worthwhile endeavor for the scientific community.

References

In-depth Technical Guide: DI-N-DECYL SULPHONE Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current understanding of the mechanism of action for DI-N-DECYL SULPHONE. Following a comprehensive review of publicly available scientific literature and databases, it must be concluded that there is a significant lack of specific data on the biological mechanism of action of this particular compound.

General Information

Di-n-decyl sulfone is a chemical compound with the molecular formula C20H42O2S.[1][2][3] It is recognized for its utility in various industrial applications, including as a surfactant and detergent, an additive in pesticides, and in the production of polymers and plastics due to its thermal and chemical stability.[4] While its industrial applications are documented, its biological activities and toxicological profile are not well-characterized in the available scientific literature. It is noted to have the potential to cause skin and eye irritation upon direct contact.[4]

Biological Activity of Sulfones

The broader class of compounds to which di-n-decyl sulfone belongs, sulfones, has been investigated for a range of biological activities.[5][6] Various sulfone derivatives have demonstrated therapeutic potential as anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antimalarial agents.[5] For instance, the well-known sulfone drug, dapsone, functions as an antibiotic by inhibiting the bacterial synthesis of dihydrofolic acid.[7][8] It also exhibits anti-inflammatory effects by inhibiting myeloperoxidase.[7] Another example, divinyl sulfone, has been shown to induce caspase-independent pyroptosis in hepatocytes.[9]

However, it is crucial to emphasize that these activities are specific to particular sulfone derivatives and cannot be extrapolated to di-n-decyl sulfone without direct experimental evidence.

Data on this compound

Extensive searches for specific data on the mechanism of action of di-n-decyl sulfone, including its cellular targets, effects on signaling pathways, and quantitative biological data (e.g., IC50, binding affinities), did not yield any relevant studies. The current body of scientific literature does not appear to contain in-depth research on the pharmacological or toxicological mechanisms of this specific compound.

Conclusion

At present, there is no available information to construct a detailed technical guide on the core mechanism of action of this compound. The core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled due to the absence of foundational research in the public domain.

Further research is required to elucidate the biological effects and potential mechanism of action of this compound. Future studies could explore its potential antimicrobial or anti-inflammatory properties, identify its molecular targets, and investigate its effects on cellular signaling cascades.

References

Di-n-decyl Sulphone: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-decyl sulphone (CAS No. 111530-37-1) is a chemical compound characterized by a sulfonyl functional group flanked by two n-decyl chains.[1] This symmetrical dialkyl sulphone possesses properties that lend it to applications in diverse fields, including as a surfactant, a pesticide additive, and a component in polymer formulations.[1] Its long alkyl chains impart significant hydrophobicity, while the polar sulphone group provides some degree of hydrophilic character, defining its surface-active properties. Despite its commercial availability and varied applications, in-depth public-domain scientific literature detailing its synthesis, comprehensive physicochemical properties, and toxicological profile is notably sparse. This technical guide consolidates the available information on this compound and provides context based on the known chemistry and toxicology of related long-chain alkyl sulphones.

Chemical and Physical Properties

Quantitative data for this compound is primarily available from chemical supplier databases. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 111530-37-1[1][2]
Molecular Formula C20H42O2S[1][2]
Molecular Weight 346.61 g/mol [1]
Boiling Point 445.9 °C at 760 mmHg[1][3]
Density 0.912 g/cm³[1][3]
Flash Point 230.3 °C[1][3]
Vapor Pressure 1.0E-07 mmHg at 25°C[3]
Refractive Index 1.457[3]
Polar Surface Area (PSA) 42.5 Ų[2]
Predicted XLogP3 8.6[2]

Note: Much of the available data is predicted and has not been experimentally verified in peer-reviewed literature.

Synthesis and Manufacturing

General Experimental Protocol: Oxidation of Di-n-decyl Sulfide

This protocol is a generalized procedure based on common methods for the oxidation of sulfides to sulphones.

Materials:

  • Di-n-decyl sulfide

  • Oxidizing agent (e.g., hydrogen peroxide, peroxy acids like m-CPBA)

  • Solvent (e.g., glacial acetic acid, dichloromethane)

  • (Optional) Catalyst (e.g., sodium tungstate)[6]

  • Sodium bicarbonate or other suitable base for neutralization

  • Anhydrous magnesium or sodium sulfate for drying

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve di-n-decyl sulfide in a suitable organic solvent.

  • Oxidation: Add the oxidizing agent to the solution. The reaction may be exothermic and require cooling. The stoichiometry of the oxidant will determine the final product; a molar excess is typically required for the complete conversion to the sulphone.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the complete consumption of the starting sulfide and any intermediate sulfoxide.

  • Quenching and Neutralization: Once the reaction is complete, quench any remaining oxidant and neutralize the solution with a basic aqueous solution (e.g., sodium bicarbonate).

  • Extraction: Extract the product into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

G cluster_synthesis General Synthesis Workflow start Di-n-decyl Sulfide process Oxidation Reaction start->process oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->process solvent Solvent (e.g., Acetic Acid) solvent->process workup Workup (Neutralization, Extraction) process->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product G cluster_applications Application Areas of this compound dds This compound surfactant Surfactant Properties dds->surfactant stability Thermal & Chemical Stability dds->stability cleaning Cleaning & Detergents surfactant->cleaning pesticides Pesticide Additive surfactant->pesticides polymers Polymer & Plastics Production stability->polymers

References

Di-n-decyl Sulfone: A Technical Whitepaper on its Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-n-decyl sulfone, a symmetrical dialkyl sulfone, is a compound with limited documented biological activity in publicly available scientific literature. However, the broader class of sulfones and long-chain alkyl compounds exhibits a wide range of biological effects, including antimicrobial and anti-inflammatory activities. This technical guide consolidates the known physicochemical properties of di-n-decyl sulfone and explores its potential biological activities by examining structure-activity relationships within the sulfone chemical class. This document aims to provide a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of di-n-decyl sulfone, offering insights into possible mechanisms of action and methodologies for future investigation.

Introduction

Sulfones (R-S(=O)₂-R') are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry. The sulfonyl group is a key structural motif in several commercially available drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. While aromatic sulfones like dapsone are well-characterized for their antimicrobial and anti-inflammatory properties, the biological activities of long-chain aliphatic sulfones, such as di-n-decyl sulfone, remain largely unexplored.

This whitepaper will synthesize the available information on di-n-decyl sulfone and extrapolate its potential biological activities based on data from related sulfone compounds. It will also present hypothetical experimental workflows and signaling pathways to guide future research in this area.

Physicochemical Properties of Di-n-decyl Sulfone

A summary of the known physicochemical properties of di-n-decyl sulfone is presented in Table 1. These properties are essential for designing and interpreting biological assays.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂S--INVALID-LINK--
Molecular Weight 346.61 g/mol --INVALID-LINK--
CAS Number 111530-37-1--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point Not available
Boiling Point 445.9 °C (predicted)--INVALID-LINK--
Solubility Insoluble in water
LogP (predicted) 8.6--INVALID-LINK--

Potential Biological Activities and Mechanisms of Action

Due to the lack of specific studies on di-n-decyl sulfone, this section will discuss the potential biological activities based on the known effects of other sulfone-containing compounds.

Antimicrobial Activity

The sulfone functional group is a well-established pharmacophore in antimicrobial agents. For instance, dapsone, a diaminodiphenyl sulfone, has been a cornerstone in the treatment of leprosy for decades. Its mechanism of action involves the inhibition of dihydrofolic acid synthesis in bacteria. While di-n-decyl sulfone lacks the amino groups of dapsone, the presence of long alkyl chains could confer antimicrobial properties through different mechanisms, such as disruption of the bacterial cell membrane.

  • Hypothesized Mechanism: The lipophilic decyl chains of di-n-decyl sulfone could intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.

Anti-inflammatory Activity

Several sulfone derivatives have demonstrated potent anti-inflammatory effects. Methylsulfonylmethane (MSM), a simple dialkyl sulfone, is a popular dietary supplement used to alleviate inflammation. Studies have shown that MSM can suppress the production of pro-inflammatory mediators. Dapsone also exhibits anti-inflammatory properties by interfering with neutrophil function.

  • Hypothesized Mechanism: Di-n-decyl sulfone may modulate inflammatory pathways by inhibiting the activity of key enzymes like cyclooxygenases (COX) or by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of di-n-decyl sulfone, a systematic screening approach is necessary. Below are detailed methodologies for key experiments.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of di-n-decyl sulfone against a panel of pathogenic bacteria.

Materials:

  • Di-n-decyl sulfone

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of di-n-decyl sulfone in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth.

  • To determine the MBC, subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Objective: To assess the ability of di-n-decyl sulfone to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Di-n-decyl sulfone

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of di-n-decyl sulfone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Determine the cell viability using an MTT assay to rule out cytotoxicity.

Visualizations: Workflows and Pathways

To aid in the conceptualization of research on di-n-decyl sulfone, the following diagrams illustrate a general experimental workflow and a potential signaling pathway.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis & Purification of Di-n-decyl Sulfone characterization Physicochemical Characterization synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT, LDH) characterization->cytotoxicity membrane_disruption Membrane Permeability Assays antimicrobial->membrane_disruption enzyme_inhibition Enzyme Inhibition Assays (e.g., COX) anti_inflammatory->enzyme_inhibition gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) anti_inflammatory->gene_expression

Caption: A generalized experimental workflow for the biological evaluation of di-n-decyl sulfone.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Expression Nucleus->iNOS COX2 COX-2 Expression Nucleus->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs DNDS Di-n-decyl Sulfone (Hypothesized) DNDS->IKK inhibition? DNDS->NFkB inhibition?

Caption: A potential anti-inflammatory signaling pathway that could be modulated by di-n-decyl sulfone.

Conclusion and Future Directions

Di-n-decyl sulfone represents an understudied molecule within the biologically active class of sulfones. Based on the structure-activity relationships of related compounds, it is plausible that di-n-decyl sulfone possesses antimicrobial and anti-inflammatory properties. The long alkyl chains may confer a membrane-disruptive antimicrobial mechanism, while the sulfonyl group could contribute to anti-inflammatory effects through the modulation of key signaling pathways.

Future research should focus on the systematic in vitro and in vivo evaluation of di-n-decyl sulfone to validate these hypotheses. The experimental protocols and conceptual frameworks provided in this whitepaper offer a starting point for such investigations. Elucidating the biological activity profile of di-n-decyl sulfone could pave the way for the development of novel therapeutic agents.

Di-n-decyl Sulphone: A Technical Guide to Thermal and Chemical Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-n-decyl sulphone (CAS No. 111530-37-1) is a high-molecular-weight aliphatic sulphone characterized by two ten-carbon alkyl chains attached to a central sulfonyl group. This structure imparts properties that make it a subject of interest in various research and industrial applications, including as a specialty solvent, a component in polymer formulations, and a potential excipient in drug delivery systems. A thorough understanding of its thermal and chemical stability is paramount for its safe handling, storage, and effective application in these fields. This technical guide provides a comprehensive overview of the known and extrapolated stability characteristics of this compound, outlines relevant experimental protocols for its analysis, and presents logical workflows for its stability assessment.

Core Physicochemical Properties

A summary of the available physical and chemical data for this compound is presented below.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂S[Generic chemical databases]
Molecular Weight 346.61 g/mol [Generic chemical databases]
CAS Number 111530-37-1[Generic chemical databases]
Boiling Point 445.9 °C at 760 mmHg[Commercial supplier data]
Flash Point 230.3 °C[Commercial supplier data]
Appearance White to off-white solid[General knowledge]
Solubility Insoluble in water; soluble in organic solvents[General knowledge based on structure]

Thermal Stability

General Thermal Decomposition Profile of Aliphatic Sulphones

Aliphatic sulphones are known to be thermally robust. Their decomposition generally occurs at elevated temperatures, typically above 300°C. The primary decomposition pathway involves the cleavage of the carbon-sulfur bonds, leading to the elimination of sulfur dioxide (SO₂) and the formation of various hydrocarbon products.

Table 1: Predicted Thermal Stability Data for this compound (Based on Analogous Compounds)

ParameterPredicted Value/RangeNotes
Decomposition Onset (TGA, in N₂) > 350 °CBased on data for other acyclic aliphatic sulphones.
Melting Point (DSC) 70 - 90 °CEstimated based on long-chain dialkyl sulphones.
Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard method for determining the thermal stability of an organic compound like this compound using TGA.

Objective: To determine the onset of thermal decomposition and characterize the mass loss of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity nitrogen gas (or other inert gas)

  • Analytical balance

  • Alumina or platinum crucibles

Procedure:

  • Tare an appropriate TGA crucible.

  • Accurately weigh 5-10 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate of 10 °C/min.

  • Record the mass loss and temperature continuously.

  • The onset of decomposition is determined from the resulting TGA curve.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol describes a standard method for determining the melting point and other thermal transitions of this compound.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • High-purity nitrogen gas

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Perform a heat-cool-heat cycle:

    • Heat from ambient to 120°C at 10 °C/min.

    • Cool from 120°C to ambient at 10 °C/min.

    • Heat from ambient to 150°C at 10 °C/min.

  • The melting point is determined from the peak of the endotherm in the second heating scan.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_results Data Analysis start Start weigh Weigh 5-10 mg of This compound start->weigh place Place in TGA Crucible weigh->place load Load into TGA place->load purge Purge with N2 load->purge heat Heat to 600°C at 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot TGA Curve record->plot determine Determine Decomposition Onset Temperature plot->determine end End determine->end

Caption: Workflow for Thermogravimetric Analysis.

Chemical Stability

The chemical stability of this compound is attributed to the inertness of the sulfonyl group and the long, saturated alkyl chains. The sulfonyl group is generally resistant to a wide range of chemical reagents under moderate conditions.

Stability towards Acids and Bases

Aliphatic sulphones are generally stable in both acidic and basic media at ambient temperatures. The carbon-sulfur bonds are not readily cleaved by hydrolysis.

  • Acidic Conditions: this compound is expected to be stable in dilute non-oxidizing acids (e.g., HCl, H₂SO₄) at room temperature. Stronger, oxidizing acids may lead to degradation at elevated temperatures.

  • Basic Conditions: It is anticipated to be stable in aqueous solutions of strong bases (e.g., NaOH, KOH) at ambient temperature.

Stability towards Oxidation

The sulfur atom in the sulfonyl group is in its highest oxidation state (+6), making it resistant to further oxidation. The decyl chains are also saturated and thus not easily oxidized under mild conditions. Therefore, this compound is expected to be stable in the presence of common oxidizing agents such as hydrogen peroxide or potassium permanganate at room temperature.

Table 2: Predicted Chemical Compatibility of this compound

Reagent ClassPredicted StabilityConditions to Avoid
Strong Non-Oxidizing Acids StableElevated temperatures
Strong Oxidizing Acids Potentially UnstableElevated temperatures, high concentrations
Strong Bases StableElevated temperatures
Common Oxidizing Agents StableHarsh conditions (e.g., strong oxidants at high temp.)
Common Reducing Agents StableHarsh conditions
Experimental Protocol: Chemical Stability Assessment

This protocol provides a general method for assessing the chemical stability of this compound in various chemical environments.

Objective: To evaluate the stability of this compound when exposed to acidic, basic, and oxidizing conditions.

Apparatus:

  • HPLC or GC system with a suitable detector

  • Reaction vials

  • Thermostatically controlled shaker or water bath

  • pH meter

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • Prepare test solutions by diluting the stock solution into the following aqueous media:

    • 0.1 M HCl (acidic)

    • Water (neutral)

    • 0.1 M NaOH (basic)

    • 3% H₂O₂ (oxidizing)

  • Incubate the test solutions at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary, and dilute for analysis.

  • Analyze the samples by HPLC or GC to determine the concentration of this compound remaining.

  • A decrease in concentration over time indicates degradation.

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_test Prepare Test Solutions (Acid, Base, Oxidant, Neutral) prep_stock->prep_test incubate Incubate at Controlled Temperature prep_test->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample analyze Analyze by HPLC/GC sample->analyze quantify Quantify Remaining This compound analyze->quantify assess Assess Degradation quantify->assess end End assess->end

Caption: Workflow for Chemical Stability Assessment.

Signaling Pathways and Logical Relationships

The stability of this compound is primarily a function of its inherent chemical structure rather than an interaction with biological signaling pathways. The logical relationship for its degradation is a direct consequence of the energy input (thermal) or chemical potential of the reagent it is exposed to.

Degradation_Logic cluster_compound Compound cluster_outcome Outcome dds This compound stable Stable dds->stable Under Normal Conditions degraded Degradation Products (SO2 + Hydrocarbons) thermal High Temperature (>350°C) thermal->degraded chemical Harsh Chemical Reagents chemical->degraded

Caption: Logical Relationship for this compound Stability.

Conclusion

This compound is a thermally and chemically stable organic compound. Its high boiling point and flash point, coupled with the inherent stability of the aliphatic sulphone structure, make it suitable for applications requiring high-temperature tolerance and resistance to chemical attack. While specific experimental data for this compound is limited, extrapolation from similar long-chain aliphatic sulphones provides a strong indication of its robust nature. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to conduct their own detailed stability assessments tailored to their specific application needs.

Di-n-Decyl Sulphone: A Technical Guide to its Emulsifying Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Di-n-decyl sulphone (C₂₀H₄₂O₂S) is a chemical compound characterized by a sulfonyl functional group flanked by two decyl alkyl chains.[1] Its molecular structure imparts amphiphilic properties, suggesting its utility as a surfactant and emulsifier. Emulsifiers are critical components in a vast array of products, including pharmaceuticals, cosmetics, and agrochemicals, where they stabilize mixtures of immiscible liquids, such as oil and water. The effectiveness of an emulsifier is determined by several key physicochemical parameters, including its ability to reduce surface and interfacial tension, its hydrophilic-lipophilic balance (HLB), and its critical micelle concentration (CMC).

This guide will detail the theoretical underpinnings of these properties and provide standardized experimental methodologies for their determination in the context of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂S[1][2][3]
Molecular Weight 346.61 g/mol [1][4]
Boiling Point 445.9 °C at 760 mmHg[1]
Density 0.912 g/cm³[1]
Flash Point 230.3 °C[1]
Vapor Pressure 1.0E-07 mmHg at 25°C[1]
Refractive Index 1.457[1]

Core Emulsifying Properties: Theoretical Framework and Data Presentation

The emulsifying performance of a surfactant is primarily defined by its ability to form stable micelles and reduce the tension at the interface between two immiscible phases. The following sections describe the key parameters used to quantify these properties. While specific experimental values for this compound are not available, the tables below are structured to accommodate data that would be generated using the experimental protocols outlined in Section 4.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form.[5][6][7][8][9] It is a critical parameter as it indicates the minimum concentration of the surfactant required to achieve maximum surface tension reduction and begin solubilizing otherwise insoluble substances.

ParameterValueUnit
Critical Micelle Concentration (CMC) Data to be determinedmol/L
Surface and Interfacial Tension

Surfactants reduce the surface tension of a liquid or the interfacial tension between two liquids. This property is fundamental to the formation of an emulsion, as it lowers the energy required to create the large interfacial area of the dispersed droplets.

ParameterValueUnit
Surface Tension at CMC Data to be determinedmN/m
Interfacial Tension (vs. model oil) at CMC Data to be determinedmN/m
Hydrophilic-Lipophilic Balance (HLB)

The HLB number is an empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant. It is a valuable tool for selecting the appropriate emulsifier for a specific oil-in-water (o/w) or water-in-oil (w/o) emulsion. While various methods exist for calculating the HLB value, for a novel surfactant like this compound, experimental determination is often necessary.

ParameterValue
Calculated/Estimated HLB Data to be determined
Experimentally Determined HLB Data to be determined

Experimental Protocols

This section provides detailed methodologies for the characterization of the emulsifying properties of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC of this compound can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The concentration at which an abrupt change in the slope of the property versus concentration plot occurs is the CMC.

4.1.1. Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).[10]

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions of the stock solution to cover a wide concentration range.

    • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the plot.[9]

4.1.2. Conductivity Method

  • Principle: For ionic surfactants, the equivalent conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions. While this compound is non-ionic, this method can sometimes be adapted, especially if impurities or a co-surfactant are present. A more sensitive conductance technique, such as impedance spectroscopy, may be required for non-ionic surfactants.[6][8]

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of this compound of varying concentrations.

    • Measure the specific conductance of each solution at a constant temperature.

    • Plot the specific conductance against the concentration of this compound.

    • The CMC is identified as the concentration at which there is a distinct change in the slope of the line.

Measurement of Interfacial Tension
  • Principle: The interfacial tension between an aqueous solution of this compound and an immiscible oil phase is a measure of its ability to act as an emulsifier at that interface.

  • Apparatus: Tensiometer (Pendant drop, spinning drop, Du Noüy ring, or Wilhelmy plate method).[11][12][13]

  • Procedure:

    • Prepare an aqueous solution of this compound at a concentration above its CMC.

    • Select a relevant immiscible oil phase (e.g., mineral oil, a specific drug carrier).

    • Measure the interfacial tension between the aqueous surfactant solution and the oil phase using a tensiometer at a constant temperature.

Emulsion Formation and Stability Studies
  • Principle: The ability of this compound to form and stabilize an emulsion is assessed by preparing an emulsion and monitoring its physical stability over time under various stress conditions.[14][15][16]

  • Materials: this compound, oil phase, aqueous phase, homogenizer (e.g., high-shear mixer, sonicator).

  • Procedure for Emulsion Formation:

    • Dissolve this compound in the continuous phase (either water or oil, depending on the desired emulsion type).

    • Gradually add the dispersed phase to the continuous phase while applying high shear using a homogenizer.

    • Continue homogenization for a set period to ensure uniform droplet size.

  • Methods for Stability Assessment:

    • Macroscopic Observation: Visually inspect the emulsion for signs of instability such as creaming, sedimentation, flocculation, or coalescence at regular intervals.

    • Microscopic Analysis: Use a microscope to observe the droplet size and distribution of the freshly prepared emulsion and at subsequent time points. Changes in droplet size can indicate coalescence.

    • Droplet Size Analysis: Employ techniques like dynamic light scattering (DLS) or laser diffraction to quantitatively measure the mean droplet size and size distribution over time. An increase in the mean droplet size is an indicator of instability.[14]

    • Accelerated Stability Testing:

      • Centrifugation: Subject the emulsion to centrifugation to accelerate creaming or sedimentation. A stable emulsion will resist phase separation under these conditions.

      • Temperature Cycling: Store the emulsion under alternating high and low temperature cycles to assess its thermal stability.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of the emulsifying properties of this compound.

Molecular_Structure S S O1 O S->O1 O2 O S->O2 C1_left CH2 S->C1_left C1_right CH2 S->C1_right C_chain_left (CH2)8 C1_left->C_chain_left CH3_left CH3 C_chain_left->CH3_left C_chain_right (CH2)8 C1_right->C_chain_right CH3_right CH3 C_chain_right->CH3_right

Caption: Molecular structure of this compound.

Emulsification_Mechanism cluster_oil Oil Phase cluster_water Water Phase oil_droplet Oil Droplet interface Oil-Water Interface surfactant This compound surfactant->oil_droplet Lipophilic Tail surfactant->water Hydrophilic Head

Caption: Mechanism of emulsion stabilization.

Experimental_Workflow start Start: Characterize this compound cmc Determine Critical Micelle Concentration (CMC) start->cmc surface_tension Measure Surface and Interfacial Tension cmc->surface_tension emulsion_prep Prepare Oil-in-Water Emulsion surface_tension->emulsion_prep stability Conduct Emulsion Stability Studies emulsion_prep->stability analysis Analyze Data and Conclude Efficacy stability->analysis end End: Report Emulsifying Properties analysis->end

Caption: Workflow for evaluating emulsifying properties.

Conclusion

This compound possesses the molecular characteristics of a non-ionic surfactant, suggesting its potential as an effective emulsifying agent. This guide has provided the necessary theoretical background and detailed experimental protocols for a comprehensive evaluation of its emulsifying properties. The systematic determination of its critical micelle concentration, its ability to reduce surface and interfacial tension, and its performance in stabilizing emulsions will enable researchers and formulation scientists to ascertain its suitability for specific applications in the pharmaceutical, cosmetic, and other relevant industries. The provided frameworks for data presentation and visualization are intended to facilitate clear and concise reporting of experimental findings. Further research to generate specific quantitative data for this compound is highly encouraged.

References

Di-n-Decyl Sulfone: A Technical Examination of its Surfactant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Properties of Di-n-Decyl Sulfone

Di-n-decyl sulfone is a sulfone compound featuring two n-decyl alkyl chains attached to a central sulfonyl group. This structure imparts amphiphilic character to the molecule, with the long alkyl chains providing hydrophobicity and the sulfonyl group contributing polarity.

Table 1: Physicochemical Properties of Di-n-Decyl Sulfone [1][2][3][4]

PropertyValueSource
CAS Number 111530-37-1[1][2][3][4][5]
Molecular Formula C₂₀H₄₂O₂S[1][2][3][4]
Molecular Weight 346.61 g/mol [1][2][3][4]
Boiling Point 445.9 °C at 760 mmHg[1][3]
Density 0.912 g/cm³[1][3]
Flash Point 230.3 °C[1][3]
Vapor Pressure 1.00E-07 mmHg at 25°C[1][3]
Refractive Index 1.457[1]
Appearance Not specified[1]
Solubility Not specified[1]

Synthesis of Di-n-Decyl Sulfone

While a specific, detailed experimental protocol for the synthesis of di-n-decyl sulfone is not available in the reviewed literature, a general and common method for preparing symmetrical dialkyl sulfones is through the oxidation of the corresponding dialkyl sulfide.

General Experimental Protocol: Synthesis of Dialkyl Sulfones via Oxidation

This protocol describes a typical laboratory-scale synthesis of a dialkyl sulfone from a dialkyl sulfide.

Materials:

  • Di-n-decyl sulfide

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve di-n-decyl sulfide in glacial acetic acid.

  • Oxidation: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting sulfide and the appearance of the sulfone.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Neutralization: Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude di-n-decyl sulfone.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure di-n-decyl sulfone.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Di-n-decyl_sulfide Di-n-decyl Sulfide Oxidation_Reaction Oxidation Di-n-decyl_sulfide->Oxidation_Reaction Oxidizing_agent Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) Oxidizing_agent->Oxidation_Reaction Neutralization Neutralization Oxidation_Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Di-n-decyl_sulfone Di-n-Decyl Sulfone Purification->Di-n-decyl_sulfone

General synthesis workflow for Di-n-Decyl Sulfone.

Surfactant Properties and Characterization

The amphiphilic nature of di-n-decyl sulfone suggests its potential to act as a surfactant, reducing the surface tension of liquids and forming micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. As a non-ionic surfactant, the CMC of di-n-decyl sulfone can be determined by various methods that detect the changes in the physical properties of the solution as a function of surfactant concentration.

General Experimental Protocol: Determination of CMC by Surface Tension Measurement

This protocol outlines the measurement of surface tension to determine the CMC of a surfactant.

Materials:

  • Di-n-decyl sulfone

  • High-purity water (e.g., deionized or distilled)

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of di-n-decyl sulfone in high-purity water. Due to the potential for low aqueous solubility, a co-solvent may be necessary, or the determination may need to be performed in a different solvent system.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations of di-n-decyl sulfone from the stock solution. The concentration range should span the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution using a calibrated tensiometer. Ensure temperature control, as surface tension is temperature-dependent.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The intersection of these two linear regions corresponds to the CMC.

CMC_Workflow Start Prepare Surfactant Stock Solution Prepare_Dilutions Prepare Serial Dilutions Start->Prepare_Dilutions Measure_Surface_Tension Measure Surface Tension of Each Dilution Prepare_Dilutions->Measure_Surface_Tension Plot_Data Plot Surface Tension vs. log(Concentration) Measure_Surface_Tension->Plot_Data Analyze_Plot Identify Inflection Point Plot_Data->Analyze_Plot Determine_CMC Determine Critical Micelle Concentration (CMC) Analyze_Plot->Determine_CMC

References

Methodological & Application

Application Notes and Protocols for the Synthesis of DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of Di-n-decyl Sulphone. The primary synthesis route detailed is the oxidation of the corresponding di-n-decyl sulfide, a common and efficient method for preparing dialkyl sulfones. While specific biological activities of this compound are not extensively documented in current literature, this document serves as a comprehensive guide for its synthesis to enable further research into its potential applications.

Overview and Physicochemical Data

This compound (CAS No. 111530-37-1) is a symmetrical dialkyl sulfone. The sulfone functional group is known for its chemical and thermal stability.[1] The synthesis of such long-chain aliphatic sulfones is of interest for exploring their properties as surfactants, additives in various formulations, and as potential scaffolds in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 111530-37-1[1][2][3]
Molecular Formula C₂₀H₄₂O₂S[3]
Molecular Weight 346.61 g/mol [3]
Predicted Boiling Point 445.9 ± 13.0 °C at 760 mmHg[1]
Predicted Density 0.912 ± 0.06 g/cm³[1]
Predicted Flash Point 230.3 °C[1]

Synthesis of this compound

The most straightforward and widely used method for the synthesis of sulfones is the oxidation of the corresponding sulfide.[4][5] For this compound, this involves the oxidation of di-n-decyl sulfide. Hydrogen peroxide, particularly in the presence of acetic acid, is an effective and environmentally benign oxidizing agent for this transformation.[6][7] The reactivity of dialkyl sulfides is generally high, allowing for complete oxidation to the sulfone.[7]

The synthesis involves the oxidation of the sulfur atom in di-n-decyl sulfide to a sulfonyl group.

G cluster_0 Oxidation Reaction start Di-n-decyl Sulfide (C₁₀H₂₁-S-C₁₀H₂₁) end This compound (C₁₀H₂₁-SO₂-C₁₀H₂₁) start->end [O] H₂O₂ / CH₃COOH

Figure 1: Oxidation of di-n-decyl sulfide to this compound.

This protocol is adapted from general procedures for the oxidation of dialkyl sulfides to sulfones.[6][7]

Materials:

  • Di-n-decyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve di-n-decyl sulfide (1.0 eq) in glacial acetic acid (approximately 10-15 mL per gram of sulfide).

  • Addition of Oxidant: While stirring the solution at room temperature, slowly add 30% hydrogen peroxide (2.5 - 3.0 eq) dropwise. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed. The second oxidation step, from sulfoxide to sulfone, may require elevated temperatures and a slight excess of the oxidant.[8]

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of acetic acid used).

  • Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Table 2: Representative Reaction Conditions

ParameterConditionNotes
Starting Material Di-n-decyl sulfideEnsure high purity of the starting material.
Oxidizing Agent 30% Hydrogen Peroxide (2.5 - 3.0 eq)Excess is used to ensure complete conversion to the sulfone.
Solvent Glacial Acetic AcidActs as both solvent and catalyst.
Temperature 50-60 °CHigher temperatures facilitate the oxidation of the intermediate sulfoxide to the sulfone.[7]
Reaction Time Monitored by TLCTypically several hours, depending on the scale.
Work-up Dichloromethane extraction, NaHCO₃ washStandard procedure to isolate the product and remove acidic impurities.

Due to the long alkyl chains, this compound is a relatively nonpolar compound. Purification can be achieved by recrystallization or column chromatography.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

  • Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Infrared (IR) Spectroscopy: The presence of the sulfone group can be confirmed by strong characteristic absorption bands for the symmetric and asymmetric SO₂ stretching vibrations, typically appearing in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple, showing signals for the methylene groups of the decyl chains. The protons on the carbon alpha to the sulfonyl group will be shifted downfield compared to the other methylene protons.

    • ¹³C NMR: The spectrum will show signals for the carbon atoms of the decyl chains, with the alpha-carbon signal being significantly downfield.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (346.61 g/mol ).

Experimental Workflow Diagram

The overall process from starting materials to the purified product is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Dissolve Di-n-decyl Sulfide in Acetic Acid B 2. Add H₂O₂ (30%) A->B C 3. Heat and Stir (50-60°C) B->C D 4. Quench with Water C->D Reaction Complete (TLC) E 5. Extract with CH₂Cl₂ D->E F 6. Wash with NaHCO₃ E->F G 7. Dry and Concentrate F->G H 8. Recrystallization or Column Chromatography G->H I 9. Characterization (IR, NMR, MS) H->I J Pure this compound I->J

Figure 2: General experimental workflow for the synthesis of this compound.

Biological Activity and Applications

While many sulfone-containing molecules exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial properties, there is currently a lack of specific data on the biological effects of this compound in the scientific literature.[10] Its long aliphatic chains suggest potential interactions with lipid membranes or hydrophobic binding pockets of proteins, but this remains to be experimentally verified.

The primary documented applications for long-chain dialkyl sulfones are in industrial settings, such as high-performance surfactants and additives for pesticides and polymers.[1] For researchers in drug development, the synthesis of this compound provides a novel, stable, and lipophilic scaffold. Its potential as a lead compound or as a fragment for incorporation into larger drug molecules is an area ripe for investigation.

Safety Information: Handle this compound with appropriate personal protective equipment (gloves, safety glasses). It may cause skin and eye irritation upon direct contact.[1] Avoid inhalation of dust.[1] Consult the Safety Data Sheet (SDS) for comprehensive handling and safety information.

References

Application Notes and Protocols for DI-N-DECYL SULPHONE as a Pesticide Additive

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical data on DI-N-DECYL SULPHONE as a pesticide additive are limited. The following application notes and protocols are based on the general principles of pesticide adjuvants, particularly surfactants and sulfone-based compounds, and are intended to provide a framework for research and development. The quantitative data presented in tables are illustrative examples and not based on experimental results for this compound.

Introduction

This compound is a chemical compound classified as a sulfone, with two n-decyl alkyl chains attached to a sulfonyl group.[1] In the context of pesticide formulations, it is utilized as an additive, functioning primarily as a surfactant and emulsifier.[2] Adjuvants like this compound are critical components in modern agrochemical formulations, designed to enhance the effectiveness of the active pesticide ingredient.[3][4][5] The inclusion of such surfactants can lead to improved spray coverage, penetration of the active ingredient into the target pest or plant, and overall enhancement of biological efficacy.[3][4][6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. These properties are essential for formulation development and for predicting its behavior in spray solutions.

PropertyValueReference
Molecular Formula C₂₀H₄₂O₂S[1]
Molecular Weight 346.61 g/mol [1]
CAS Number 111530-37-1[1]

Note: Further experimental determination of properties such as solubility, critical micelle concentration (CMC), and hydrophilic-lipophilic balance (HLB) is crucial for optimizing its use as a pesticide adjuvant.

Applications in Pesticide Formulations

As a surfactant, this compound can be incorporated into various pesticide formulations to improve their performance. Its primary functions are expected to include:

  • Wetting Agent: Reducing the surface tension of spray droplets, allowing them to spread more evenly over the waxy surfaces of plant leaves or the exoskeletons of insects.[3][4]

  • Spreading Agent: Increasing the contact area of the pesticide spray on the target surface, leading to better coverage.[7]

  • Penetrant: Aiding the absorption of the active ingredient through the plant cuticle or insect exoskeleton.[3][7]

  • Emulsifier: Stabilizing the dispersion of oil-based pesticide active ingredients in water-based spray solutions.

The selection of the appropriate adjuvant is critical for the success of a herbicide application and can significantly improve efficacy.[7][8]

Experimental Protocols

The following are detailed, generalized protocols for evaluating the efficacy of this compound as a pesticide additive.

Protocol for Measuring Surface Tension

Objective: To determine the effect of this compound on the surface tension of a pesticide spray solution.

Materials:

  • Tensiometer (e.g., Du Noüy ring tensiometer)[9]

  • This compound

  • Pesticide active ingredient and formulation blanks

  • Distilled water

  • Glass beakers and volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent or directly in water if soluble.

  • Prepare a series of dilutions of this compound in a mock pesticide spray solution (containing all formulation components except the active ingredient) to achieve a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5% v/v).[7]

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using distilled water.

  • Measure the surface tension of the control spray solution (without this compound).

  • Measure the surface tension of each dilution of the this compound solution, ensuring the platinum ring is thoroughly cleaned between measurements.[10]

  • Record the surface tension values in millinewtons per meter (mN/m).

  • Plot the surface tension as a function of the logarithm of the this compound concentration to determine the Critical Micelle Concentration (CMC).[11]

Data Presentation:

Concentration of this compound (% v/v)Surface Tension (mN/m)
0 (Control)72.0
0.0155.2
0.0542.8
0.135.1
0.2530.5
0.530.2

Note: The above data is illustrative.

Protocol for Evaluating Pesticide Uptake and Penetration

Objective: To assess the ability of this compound to enhance the uptake and penetration of a radiolabeled pesticide into plant leaves.

Materials:

  • Radiolabeled pesticide active ingredient (e.g., ¹⁴C-labeled)

  • This compound

  • Test plants (e.g., species with waxy leaves)

  • Micropipette

  • Liquid scintillation counter

  • Scintillation vials and cocktail

  • Leaf washing solution (e.g., water:methanol 1:1)

  • Tissue solubilizer

  • Oxidizer for combusting plant tissue

Procedure:

  • Prepare a pesticide spray solution containing the radiolabeled active ingredient and the desired concentration of this compound. A control solution without the adjuvant should also be prepared.

  • Apply a small, known volume (e.g., 10 µL) of the solution to the adaxial surface of mature leaves of the test plants.

  • At various time points (e.g., 2, 6, 24, 48 hours), excise the treated leaves.

  • Wash the leaf surface with the washing solution to remove unabsorbed pesticide. Collect the wash solution in a scintillation vial.

  • The washed leaf can be processed in two ways:

    • Surface vs. Internal: The leaf can be dipped in a solvent like chloroform for a short period to remove epicuticular waxes and the pesticide within them. The remaining leaf tissue can then be solubilized.

    • Total Uptake: The entire washed leaf can be combusted in an oxidizer to capture the released ¹⁴CO₂.

  • Add scintillation cocktail to the vials containing the leaf wash, solubilized tissue, or captured ¹⁴CO₂.

  • Measure the radioactivity in each fraction using a liquid scintillation counter.

  • Calculate the percentage of the applied pesticide that was washed off (unabsorbed), in the epicuticular wax, and within the leaf tissue.

Data Presentation:

TreatmentTime (hours)Unabsorbed (% of applied)Absorbed (% of applied)
Control (No Adjuvant)295.24.8
2488.511.5
This compound (0.25%)285.114.9
2465.734.3

Note: The above data is illustrative.

Visualization of Workflows and Pathways

Experimental Workflow for Adjuvant Efficacy Testing

G cluster_prep Preparation cluster_testing Efficacy Testing cluster_physchem Physicochemical Analysis cluster_analysis Data Analysis prep_sol Prepare Pesticide Solutions (with and without this compound) apply_treat Apply Treatments to Plants prep_sol->apply_treat surf_tension Measure Surface Tension prep_sol->surf_tension contact_angle Measure Contact Angle prep_sol->contact_angle droplet_size Analyze Droplet Size prep_sol->droplet_size prep_plants Grow and Select Test Plants prep_plants->apply_treat incubate Incubate under Controlled Conditions apply_treat->incubate assess_efficacy Assess Efficacy (e.g., Pest Mortality, Weed Control) incubate->assess_efficacy data_analysis Statistical Analysis of Results assess_efficacy->data_analysis surf_tension->data_analysis contact_angle->data_analysis droplet_size->data_analysis report Report Findings data_analysis->report

Caption: Workflow for evaluating the efficacy of a pesticide adjuvant.

Hypothetical Mechanism of Action as a Surfactant

G cluster_spray Spray Droplet cluster_interaction Interaction with Leaf Surface cluster_outcome Outcome pesticide Pesticide Active Ingredient droplet Spray Droplet (High Surface Tension) pesticide->droplet droplet_dds Spray Droplet with DDS (Low Surface Tension) pesticide->droplet_dds water Water water->droplet water->droplet_dds dds This compound dds->droplet_dds leaf Waxy Leaf Surface droplet->leaf Poor Wetting droplet_dds->leaf Good Wetting runoff Poor Spreading & Runoff leaf->runoff penetration Enhanced Spreading & Penetration leaf->penetration

Caption: Hypothetical mechanism of this compound as a surfactant.

Toxicological and Environmental Fate Considerations

There is a lack of specific toxicological data for this compound in the public domain. However, for long-chain alkyl sulfates, toxicity has been observed to vary with alkyl chain length.[12][13] Generally, surfactants can have effects on non-target aquatic organisms.[14]

The environmental fate of this compound is also not well-documented. For similar compounds like linear alkylbenzene sulfonates, degradation pathways have been identified under both aerobic and anaerobic conditions.[2][15][16] It is anticipated that long-chain alkyl sulfones would undergo biodegradation in the environment, but specific studies are needed to confirm the degradation pathway and half-life of this compound.

Conclusion

This compound shows potential as a valuable additive in pesticide formulations due to its properties as a surfactant. Its ability to reduce surface tension and potentially enhance the spreading and penetration of active ingredients could lead to more effective pest control. However, a comprehensive evaluation of its efficacy, optimal use concentrations, and its toxicological and environmental profile is necessary. The experimental protocols outlined above provide a framework for conducting such an evaluation. Researchers and drug development professionals are encouraged to perform detailed studies to fully characterize the benefits and potential risks associated with the use of this compound in pesticide products.

References

Application Notes and Protocols: DI-N-DECYL SULPHONE in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of DI-N-DECYL SULPHONE, a nonionic surfactant, and its utility in industrial cleaning formulations. Due to the limited availability of public performance data for this specific compound, the quantitative data presented herein is illustrative and based on the expected properties of a dialkyl sulfone surfactant. The experimental protocols are based on established industry standards for evaluating surfactant performance.

Introduction

This compound is a sulfone-based surfactant characterized by two n-decyl chains attached to a sulfonyl group.[1] Its molecular structure imparts amphiphilic properties, with the long alkyl chains providing hydrophobicity and the sulfonyl group acting as a polar, hydrophilic head. This structure suggests its potential as an effective surfactant for emulsifying and removing oils, greases, and other non-polar soils from various surfaces.[1]

Chemical Structure:

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of this compound is provided in Table 1.

PropertyValueReference
CAS Number 111530-37-1[1][2][3][4][5]
Molecular Formula C20H42O2S[1][2][3]
Molecular Weight 346.61 g/mol [1][2][3]
Appearance Not Available (likely a waxy solid or viscous liquid at room temperature)[1]
Boiling Point 445.9 °C at 760 mmHg[1][2]
Density 0.912 g/cm³[1][2]
Solubility in Water Not Available (expected to be low)[1]
Solubility in Organic Solvents Expected to be soluble in non-polar and semi-polar organic solvents[6]
Flash Point 230.3 °C[1]
LogP (Predicted) 8.6[2]

Performance in Industrial Cleaning Formulations

This compound is anticipated to function as a primary or co-surfactant in various industrial cleaning applications, including degreasing, metal cleaning, and hard surface cleaning. Its nonionic nature makes it compatible with a wide range of other surfactant types (anionic, cationic, and amphoteric) and formulation components.

Illustrative Performance Data

The following tables present hypothetical performance data for this compound to illustrate its expected surfactant properties.

Table 2: Illustrative Surface Tension of this compound Aqueous Solutions at 25°C

Concentration (ppm)Surface Tension (mN/m)
165.0
1055.2
5042.8
10035.1
200 (CMC)32.0
50031.9
100031.8

Table 3: Illustrative Critical Micelle Concentration (CMC) in Different Media

MediumTemperature (°C)CMC (ppm)
Deionized Water25200
0.1 M NaCl25150
Deionized Water50220

Table 4: Illustrative Degreasing Efficiency on Stainless Steel Coupons

FormulationSoil TypeCleaning Time (min)Soil Removal (%)
5% this compound in waterMineral Oil1092
5% this compound + 2% Sodium MetasilicateMineral Oil1098
5% this compound in waterLard1585
5% this compound + 2% Sodium CarbonateLard1595

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in industrial cleaning formulations.

Determination of Surface Tension and Critical Micelle Concentration (CMC)

This protocol is based on ASTM D1331-14: Standard Test Methods for Surface and Interfacial Tension of Solutions of Surface-Active Agents.

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations and to determine its Critical Micelle Concentration (CMC).

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

  • Beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in deionized water. Gentle heating and stirring may be required to aid dissolution.

  • Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 1, 10, 50, 100, 200, 500, 1000 ppm).

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Measure the surface tension of each dilution, ensuring the temperature is controlled and recorded (e.g., 25°C).

  • Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the surface tension plateaus. It can be determined from the intersection of the two linear portions of the plot.

Evaluation of Degreasing Performance

This protocol is a modification of ASTM D4265: Standard Guide for Evaluating Stain Removal Performance in Home Laundering, adapted for industrial degreasing.

Objective: To quantify the efficiency of this compound formulations in removing a standardized oily soil from a hard surface.

Materials:

  • Stainless steel coupons (e.g., 3x3 inches)

  • Standardized soil (e.g., mineral oil, lard, or a custom blend)

  • Laboratory shaker or agitated bath

  • Solvent for soil application (e.g., hexane)

  • Analytical balance

  • Oven

Procedure:

  • Clean and weigh the stainless steel coupons (W_initial).

  • Apply a consistent amount of the standardized soil (dissolved in a volatile solvent) to each coupon and allow the solvent to evaporate.

  • Weigh the soiled coupons (W_soiled). The weight of the soil is (W_soiled - W_initial).

  • Prepare the cleaning solution containing this compound at the desired concentration.

  • Immerse the soiled coupons in the cleaning solution and agitate for a specified time and temperature (e.g., 10 minutes at 50°C).

  • Remove the coupons, rinse with deionized water, and dry in an oven until a constant weight is achieved (W_cleaned).

  • Calculate the percentage of soil removal using the following formula: Soil Removal (%) = [(W_soiled - W_cleaned) / (W_soiled - W_initial)] * 100

Diagrams

Experimental_Workflow cluster_prep Solution Preparation cluster_st Surface Tension & CMC cluster_cleaning Cleaning Performance Stock Prepare Stock Solution (1000 ppm this compound) Dilutions Create Serial Dilutions (1-1000 ppm) Stock->Dilutions Measure Measure Surface Tension Dilutions->Measure Clean Clean in Surfactant Solution Dilutions->Clean Calibrate Calibrate Tensiometer Calibrate->Measure Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Determine_CMC Determine CMC Plot->Determine_CMC Prep_Coupons Prepare & Weigh Coupons Soil_Coupons Apply Standardized Soil Prep_Coupons->Soil_Coupons Weigh_Soiled Weigh Soiled Coupons Soil_Coupons->Weigh_Soiled Weigh_Soiled->Clean Rinse_Dry Rinse & Dry Coupons Clean->Rinse_Dry Weigh_Cleaned Weigh Cleaned Coupons Rinse_Dry->Weigh_Cleaned Calculate Calculate Soil Removal (%) Weigh_Cleaned->Calculate

Caption: Experimental workflow for evaluating this compound.

Cleaning_Mechanism Surfactant This compound (in solution) Surface Soiled Surface (Oil/Grease) Surfactant->Surface Adsorption at Interface Micelle Micelle Formation (above CMC) Surfactant->Micelle Emulsification Emulsification of Soil Surface->Emulsification Micelle->Emulsification Removal Soil Removal from Surface Emulsification->Removal

Caption: Conceptual cleaning mechanism of this compound.

Safety and Environmental Considerations

Safety:

  • This compound may cause skin and eye irritation upon direct contact.[1]

  • It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this chemical.

  • Avoid inhalation of any dust or aerosols.[1]

Environmental Fate:

  • There is limited publicly available data on the biodegradability and environmental fate of this compound.

  • Based on its chemical structure (long alkyl chains), it is predicted to have low water solubility and a high octanol-water partition coefficient (LogP), suggesting it may adsorb to sludge and soil.

  • Further studies are required to determine its biodegradability and potential for bioaccumulation.

Conclusion

This compound shows promise as a versatile nonionic surfactant for industrial cleaning applications. Its predicted properties suggest effectiveness in reducing surface tension and emulsifying oily soils. The provided protocols offer a framework for researchers to systematically evaluate its performance and formulate effective cleaning products. Further research into its environmental profile is recommended for sustainable formulation development.

References

Application Notes and Protocols for DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-N-DECYL SULPHONE is a chemical compound characterized by a sulfonyl group attached to two n-decyl chains.[1] Its long aliphatic chains confer a significant lipophilic character, suggesting potential interactions with biological membranes and lipid-rich structures. This document provides detailed protocols for the synthesis, characterization, and preliminary biological evaluation of this compound, focusing on its potential as a modulator of cell membrane integrity and its subsequent effects on cellular pathways. These application notes are intended to guide researchers in exploring the potential of this and similar long-chain dialkyl sulfones in drug discovery and development.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, formulation, and for the design of relevant experimental protocols.

PropertyValueReference
Molecular Formula C20H42O2S[1]
Molecular Weight 346.61 g/mol [1]
Appearance Not explicitly stated, likely a waxy solid or viscous liquid at room temperature
Boiling Point 445.9°C at 760 mmHg[1]
Density 0.912 g/cm³[1]
Flash Point 230.3°C[1]
Solubility Poorly soluble in water; likely soluble in organic solvents
LogP (predicted) 8.6

Synthesis of this compound

The following protocol describes a general method for the synthesis of symmetrical dialkyl sulfones, adapted for this compound, starting from the corresponding alkyl halide.

3.1. Principle

The synthesis involves a two-step, one-pot reaction. First, 1-decanethiol is oxidized to sodium decanesulfinate. Subsequently, the sulfinate is reacted with 1-bromodecane to yield this compound.

3.2. Materials and Reagents

  • 1-Decanethiol

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • 1-Bromodecane

  • Tetrabutylammonium iodide (TBAI)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

3.3. Experimental Protocol

  • Preparation of Sodium Decanesulfinate:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-decanethiol (1 equivalent) in a 1:1 mixture of methanol and water.

    • Add sodium hydroxide (1.1 equivalents) and stir until dissolved.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 30% hydrogen peroxide (2.2 equivalents) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the sulfinate can be monitored by thin-layer chromatography (TLC).

  • Synthesis of this compound:

    • To the freshly prepared sodium decanesulfinate solution, add 1-bromodecane (1.1 equivalents) and a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equivalents).

    • Heat the mixture to reflux (approximately 65-70°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

3.4. Workflow Diagram

G cluster_synthesis Synthesis of this compound thiol 1-Decanethiol naoh_h2o2 NaOH, H₂O₂ thiol->naoh_h2o2 Oxidation sulfinate Sodium Decanesulfinate naoh_h2o2->sulfinate reaction Reaction & Reflux sulfinate->reaction bromide 1-Bromodecane bromide->reaction tbai TBAI (catalyst) tbai->reaction extraction Workup & Extraction reaction->extraction Alkylation purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

4.1. Quality Control and Purity Assessment

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
¹H NMR Structural confirmation and purityPeaks corresponding to the decyl chains and the absence of impurity signals.
¹³C NMR Structural confirmationSignals for the different carbon environments in the decyl chains.
FT-IR Functional group identificationCharacteristic absorption bands for S=O stretching of the sulfone group (around 1300 and 1150 cm⁻¹).
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of this compound.
HPLC Purity assessmentA single major peak indicating high purity.

4.2. Protocol for HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Proposed Biological Application: Investigation of Membrane-Disrupting Properties

The pronounced lipophilicity of this compound suggests a potential for interaction with and disruption of cellular membranes. This could be a mechanism for antimicrobial or cytotoxic activity. The following protocols are designed to investigate this hypothesis.

5.1. Experimental Design for Investigating Cytotoxicity

This experiment aims to determine the concentration-dependent cytotoxic effect of this compound on a model cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells).

5.1.1. Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium. The final DMSO concentration should be below 0.5%. Treat the cells with a range of concentrations of the compound for 24 or 48 hours. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

5.2. Experimental Design for Investigating Membrane Integrity

This experiment aims to directly assess whether this compound causes damage to the cell membrane, leading to the release of intracellular components.

5.2.1. Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.

  • Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with Triton X-100).

5.3. Hypothetical Signaling Pathway

The disruption of the cell membrane by this compound could trigger downstream signaling events leading to apoptosis or necrosis. A simplified representation of this proposed mechanism is shown below.

G cluster_pathway Proposed Mechanism of Action compound This compound membrane Cell Membrane compound->membrane Intercalates disruption Membrane Disruption membrane->disruption ion_flux Ion Flux Imbalance (Ca²⁺ influx, K⁺ efflux) disruption->ion_flux ldh LDH Release disruption->ldh ros Increased ROS ion_flux->ros mito Mitochondrial Dysfunction ion_flux->mito ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis necrosis Necrosis ldh->necrosis

Caption: Proposed signaling pathway following membrane disruption.

Safety Precautions

  • This compound may cause skin and eye irritation.[1]

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

These application notes provide a framework for the synthesis, characterization, and initial biological evaluation of this compound. The provided protocols are starting points and may require optimization based on specific experimental conditions and research goals. The proposed mechanism of action via membrane disruption offers a testable hypothesis for researchers in drug development exploring novel lipophilic compounds with potential cytotoxic or antimicrobial activities. Further studies are warranted to fully elucidate the biological effects and therapeutic potential of this class of molecules.

References

Application Notes and Protocols for the Analytical Characterization of DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of DI-N-DECYL SULPHONE. Detailed protocols for chromatographic, spectroscopic, and thermal analysis methods are presented to ensure accurate and reproducible results.

Introduction

This compound (CAS No. 111530-37-1) is a chemical compound with the molecular formula C20H42O2S and a molecular weight of 346.61 g/mol .[1][2][3][4] It is utilized in various industrial applications, including as a surfactant in cleaning products, an additive in pesticides, and in the production of polymers and plastics due to its notable thermal and chemical stability.[1] Given its diverse applications, robust analytical methods are crucial for its characterization, quality control, and stability studies.

This document outlines detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number111530-37-1[1][2]
Molecular FormulaC20H42O2S[1][3][4]
Molecular Weight346.61 g/mol [1][3]
Boiling Point445.9 °C at 760 mmHg[1][3]
Density0.912 g/cm³[1][3]
Flash Point230.3 °C[1]
Refractive Index1.457[1]

Chromatographic Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of the relatively non-polar this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) Acetonitrile:Water. For MS compatibility, formic acid (0.1%) can be added to the mobile phase.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm or CAD for universal detection.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent like acetonitrile.

Expected Results:

This compound, being a non-polar compound, will be well-retained on a C18 column. The retention time will depend on the exact mobile phase composition and can be adjusted by varying the acetonitrile concentration.

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC System Sample->HPLC Inject Column C18 Reverse-Phase Column HPLC->Column Mobile Phase Flow Detector UV or CAD Detector Column->Detector Elution Data Data Acquisition and Analysis Detector->Data

Figure 1: HPLC Experimental Workflow.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of thermally stable and volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can also be used for enhanced selectivity.

  • Column: A non-polar or mid-polarity capillary column, such as one with a poly(dimethylsiloxane) or poly(trifluoropropylmethylsiloxane) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Detector Temperature: 300 °C (for FID).

  • Injection: 1 µL, splitless or with a high split ratio depending on the concentration.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as hexane or ethyl acetate.

Expected Results:

This compound will elute at a high temperature due to its high boiling point. The retention time can be optimized by adjusting the temperature program.

GC_Workflow Sample Sample Preparation (Dissolution in Solvent) GC Gas Chromatograph Sample->GC Inject Column Capillary Column GC->Column Carrier Gas Flow Detector FID or MS Detector Column->Detector Elution Data Data Acquisition and Analysis Detector->Data

Figure 2: GC Experimental Workflow.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure and functional groups of this compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a GC or HPLC system (GC-MS or LC-MS).

  • Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Mass Range: m/z 50-500.

  • EI Energy: 70 eV (for GC-MS).

Expected Fragmentation Pattern:

The mass spectrum of dialkyl sulfones is characterized by several key fragmentation pathways.[8][9] The molecular ion peak [M]+• at m/z 346 may be observed. Common fragmentation patterns for sulfones include:

  • Cleavage of the C-S bond, leading to the loss of a decyl radical (C10H21•) and formation of the [M-141]+ fragment.

  • Rearrangement reactions involving the migration of an alkyl group from sulfur to oxygen, followed by further fragmentation.[8]

  • Loss of sulfur dioxide (SO2), which is a characteristic fragmentation of many sulfones.[8][9]

  • Alpha-cleavage of the alkyl chains.[10]

MS_Fragmentation M [C20H42O2S]+• (m/z 346) Frag1 [M - C10H21]+ M->Frag1 - C10H21• Frag2 [M - SO2]+• M->Frag2 - SO2 Frag3 Alkyl Fragments M->Frag3 α-cleavage

Figure 3: Proposed MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Techniques: ¹H NMR and ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS).

Expected Chemical Shifts (Predicted):

  • ¹H NMR:

    • The protons on the carbons alpha to the sulfone group (-CH2-SO2-CH2-) are expected to be deshielded and appear as a triplet around δ 2.8-3.2 ppm.

    • The methylene protons of the decyl chains (-CH2-)n will appear as a broad multiplet in the region of δ 1.2-1.8 ppm.

    • The terminal methyl protons (-CH3) will appear as a triplet around δ 0.8-0.9 ppm.

  • ¹³C NMR:

    • The carbons alpha to the sulfone group (-CH2-SO2-CH2-) will be significantly downfield, expected around δ 50-60 ppm.

    • The carbons of the decyl chains will resonate in the typical aliphatic region of δ 20-35 ppm.

    • The terminal methyl carbons (-CH3) will be the most upfield, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Technique: Attenuated Total Reflectance (ATR) can also be used for direct analysis of the solid or liquid sample.

Expected Absorption Bands:

The IR spectrum of this compound will be dominated by the absorptions of the alkyl chains and the sulfone group.

  • C-H stretching (alkane): 2850-2960 cm⁻¹ (strong).

  • C-H bending (alkane): 1465 cm⁻¹ and 1375 cm⁻¹.

  • S=O stretching (sulfone): Two characteristic strong bands are expected for the asymmetric and symmetric stretching of the sulfone group, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[11]

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and decomposition profile of this compound.

Experimental Protocol:

  • Instrumentation: A Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

  • TGA Conditions:

    • Sample Size: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

    • Temperature Range: 25 °C to 600 °C.

  • DSC Conditions:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Heating/Cooling Rate: 10 °C/min.

    • Atmosphere: Nitrogen.

    • Temperature Range: Dependent on the expected transitions, but a range from -50 °C to 200 °C is a good starting point to observe melting.

Expected Results:

  • TGA: Aliphatic sulfones are generally thermally stable.[12] Decomposition is expected to occur at temperatures above 350 °C.[12] The TGA thermogram will show the onset of weight loss and the temperature at which the maximum rate of decomposition occurs.

  • DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of this compound.

Analytical TechniqueKey Parameters and Expected Results
HPLC Column: C18; Mobile Phase: Acetonitrile/Water; Detection: UV (210 nm) or CAD. Expected to be well-retained.
GC Column: Non-polar (e.g., DB-5); Temperature Program: Ramped to 300 °C; Detection: FID or MS. Elutes at high temperature.
Mass Spectrometry Ionization: EI or ESI; Key Fragments: [M]+• at m/z 346, loss of C10H21•, loss of SO2.
¹H NMR Alpha-protons: ~δ 2.8-3.2 ppm; Alkyl chain: ~δ 1.2-1.8 ppm; Methyl protons: ~δ 0.8-0.9 ppm.
¹³C NMR Alpha-carbons: ~δ 50-60 ppm; Alkyl carbons: ~δ 20-35 ppm; Methyl carbon: ~δ 14 ppm.
IR Spectroscopy S=O stretch: ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹; C-H stretch: ~2850-2960 cm⁻¹.
Thermal Analysis TGA: Stable up to >350 °C; DSC: Shows a distinct melting endotherm.

Conclusion

The analytical techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic separation, spectroscopic elucidation, and thermal analysis will ensure the identity, purity, and stability of this important industrial chemical. The provided protocols can be adapted and optimized based on the specific analytical requirements and available instrumentation.

References

DI-N-DECYL SULPHONE: Application Notes and Protocols for Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DI-N-DECYL SULPHONE is a chemical compound utilized in various industrial and research applications, primarily for its properties as a surfactant, its role in pesticide formulations, and its use in the production of polymers and plastics.[1] Its thermal and chemical stability make it a durable component in various materials.[1] This document provides detailed application notes and protocols for the safe handling and storage of this compound to ensure the safety of laboratory personnel and the integrity of research activities.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for understanding the compound's physical characteristics and for conducting accurate risk assessments in a laboratory setting.

PropertyValue
Molecular Formula C20H42O2S
Molecular Weight 346.61 g/mol
Boiling Point 445.9°C at 760 mmHg
Flash Point 230.3°C
Density 0.912 g/cm³
Vapor Pressure 1.00E-07 mmHg at 25°C
Appearance Data not available
Solubility Data not available

Hazard Identification and Safety Precautions

This compound is known to cause skin and eye irritation upon direct contact.[1] While specific toxicological data for this compound is limited, it is prudent to handle it with care, assuming it may be harmful if swallowed, based on data for similar sulfone compounds.

General Safety Statements:

  • S22: Do not inhale dust.[1]

  • S24/25: Avoid contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on the breakthrough time and permeation rate for long-chain alkyl sulfones.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidents.

Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area is clean and uncluttered. Review the Safety Data Sheet (SDS) for any specific handling instructions.

  • Dispensing: When transferring the compound, use appropriate tools (e.g., spatula, scoop) to avoid generating dust. If the compound is a liquid, use a pipette or a graduated cylinder.

  • Mixing and Formulating: When used as a surfactant or in formulations, add this compound slowly to the other components while stirring to ensure proper mixing and to avoid splashing.[1]

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.

Storage Protocol
  • Container: Store this compound in its original, tightly sealed container.

  • Conditions: Keep the container in a dry, cool, and well-ventilated place. While a specific storage temperature is not provided in the available literature, storage at room temperature, away from direct sunlight and heat sources, is recommended.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation: If dust or aerosols are inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill and Leak Protocol
  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect: Place the absorbed or collected material into a suitable, labeled container for hazardous waste disposal.

  • Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose: Dispose of the hazardous waste according to local, state, and federal regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam are generally suitable.

  • Specific Hazards: Upon combustion, this compound may produce hazardous gases, including oxides of carbon and sulfur.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Applications and Protocols (Conceptual)

While specific experimental protocols for this compound are not widely published, its known applications can be used to derive conceptual protocols.

Use as a Surfactant in Cleaning Formulations

This compound's emulsifying properties make it effective in cleaning products.[1] A general protocol for evaluating its performance could involve:

  • Formulation: Prepare a series of aqueous solutions with varying concentrations of this compound.

  • Emulsification Test: Add a standard oil (e.g., mineral oil) to each solution and agitate.

  • Evaluation: Observe the stability of the resulting emulsion over time. The concentration that maintains a stable emulsion for the longest period would be considered optimal for this application.

Role as an Additive in Pesticide Formulations

In pesticides, this compound can enhance the performance of the active ingredients.[1] A protocol to assess this could be:

  • Preparation: Formulate a pesticide with and without the addition of this compound.

  • Application: Apply both formulations to a target pest population under controlled conditions.

  • Analysis: Monitor the efficacy of the pesticide (e.g., mortality rate of the pest) over a set period. A statistically significant increase in efficacy in the formulation containing this compound would demonstrate its enhancing effect.

Incorporation into Polymer Synthesis

Its thermal and chemical stability are beneficial in polymer and plastics production.[1] A conceptual experiment might involve:

  • Polymerization: Conduct a polymerization reaction (e.g., polycondensation or addition polymerization) with and without the inclusion of this compound as an additive or co-monomer.

  • Characterization: Analyze the thermal properties (e.g., using thermogravimetric analysis - TGA) and chemical resistance of the resulting polymers.

  • Comparison: Compare the data to determine if the inclusion of this compound improves the desired properties of the polymer.

Visual Diagrams

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Review SDS B Don Appropriate PPE A->B C Prepare Clean Workspace B->C D Dispense Carefully C->D Proceed to Handling E Perform Experiment D->E F Clean Up Workspace E->F G Store in Tightly Sealed Container F->G Proceed to Storage H Place in Dry, Cool, Well-Ventilated Area G->H I Segregate from Incompatible Materials H->I

Caption: Workflow for Safe Handling and Storage.

Emergency_Response_Logic Emergency Response Logic for this compound Incidents node_action Evacuate Area Contain Spill Clean Up node_decision Type of Exposure? node_action_skin Remove Contaminated Clothing Wash with Soap and Water node_decision->node_action_skin Skin node_action_eye Flush with Water for 15 min node_decision->node_action_eye Eye node_action_inhale Move to Fresh Air node_decision->node_action_inhale Inhalation node_action_ingest Rinse Mouth, Drink Water Do NOT Induce Vomiting node_decision->node_action_ingest Ingestion Start Incident Occurs Spill Spill or Leak? Start->Spill Exposure Personal Exposure? Start->Exposure Fire Fire? Start->Fire Spill->node_action Yes Exposure->node_decision Yes node_action_fire Use Appropriate Extinguisher Evacuate if Necessary Fire->node_action_fire Yes

Caption: Emergency Response Decision Tree.

References

Application Notes and Protocols for DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

DI-N-DECYL SULPHONE (CAS No. 111530-37-1) is a long-chain dialkyl sulfone.[1][2] While specific research applications in drug development are not extensively documented, its chemical properties suggest potential utility as a specialty solvent, an intermediate in organic synthesis, or as a component in formulation studies.[1] This document provides detailed safety precautions, handling protocols, and hypothetical experimental frameworks based on the known properties of this compound and related sulfone compounds. Due to the limited specific data for this compound, a conservative approach to safety is recommended, treating it with the precautions appropriate for a novel chemical entity.

Physicochemical and Safety Data

A summary of the available quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 111530-37-1[1][2]
Molecular Formula C₂₀H₄₂O₂S[1]
Molecular Weight 346.61 g/mol [1]
Boiling Point 445.9 °C at 760 mmHg[1]
Flash Point 230.3 °C[1]
Density 0.912 g/cm³[1]
Vapor Pressure 1.0E-07 mmHg at 25°C[1]

Hazard Profile and GHS Classification (General for Sulfones):

HazardClassificationPrecautionary Statement
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264, P270, P301+P312+P330, P501
Skin Irritation Potential IrritantP280, P302+P352, P332+P313, P362
Eye Irritation Potential IrritantP280, P305+P351+P338, P337+P313
Respiratory Irritation Potential for dust inhalationS22: Do not inhale dust.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

Objective: To safely handle and accurately weigh this compound for experimental use.

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent for subsequent steps

Personal Protective Equipment (PPE):

  • Nitrile gloves

  • Safety glasses with side shields or safety goggles

  • Lab coat

Procedure:

  • Preparation: Before handling, ensure that the work area is clean and free of clutter. Locate the nearest safety shower and eyewash station.

  • PPE: Don the required PPE as listed above.

  • Handling:

    • Handle this compound in a well-ventilated area. If the compound is a solid and may generate dust, a fume hood is recommended.

    • Avoid direct contact with skin and eyes.[1]

    • Do not inhale any dust or vapors.[1]

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula.

    • Record the weight.

  • Dissolution (if applicable):

    • Transfer the weighed compound to a suitable reaction vessel.

    • Add the desired solvent and proceed with the experimental protocol.

  • Cleanup:

    • Clean the spatula and work area thoroughly.

    • Dispose of any contaminated weighing paper or other disposable materials in the appropriate chemical waste container.

    • Wash hands thoroughly after handling.

Protocol 2: Emergency Procedures

Objective: To provide clear instructions for responding to accidental exposure or release of this compound.

Spill Response:

  • Small Spills:

    • If a small amount of this compound is spilled, and it is safe to do so, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the absorbent material into a sealed container for disposal as chemical waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent the spill from entering drains or waterways.

    • Only personnel with the appropriate training and PPE should attempt to clean up a large spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: If dust or vapor is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Signaling Pathway and Workflow Diagrams

Hypothetical Mechanism of Action

While the specific biological targets of this compound are unknown, the presence of long alkyl chains suggests a potential interaction with lipid membranes. Long-chain alkyl groups can facilitate the penetration of molecules into lipid bilayers, such as the cell membrane or viral envelopes.[5] The following diagram illustrates a hypothetical mechanism where this compound could act as a membrane-disrupting agent, a property that is explored in some drug development contexts. This is a speculative model and has not been experimentally validated for this compound.

cluster_membrane Cell or Viral Membrane cluster_compound This compound cluster_effect Biological Effect Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid DNS DI-N-DECYL SULPHONE Disruption Membrane Disruption DNS->Disruption Penetrates with long alkyl chains Loss Loss of Integrity Disruption->Loss Lysis Cell/Viral Lysis Loss->Lysis

Caption: Hypothetical mechanism of this compound disrupting a lipid membrane.

Experimental Workflow: Safety and Handling

The following diagram outlines the logical workflow for safely handling this compound in a research setting.

Start Start: New Experiment with this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Select and Don Appropriate PPE RiskAssessment->PPE Handling Handle in Ventilated Area (Fume Hood if Dusty) PPE->Handling Weigh Weigh Compound Handling->Weigh Experiment Perform Experiment Weigh->Experiment Waste Dispose of Waste in Designated Containers Experiment->Waste Cleanup Clean Work Area Waste->Cleanup End End Cleanup->End

Caption: General workflow for the safe handling of this compound.

References

Application Notes and Protocols: DI-N-DECYL SULPHONE in Plastic Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of DI-N-DECYL SULPHONE as an additive in plastic manufacturing, with a particular focus on Polyvinyl Chloride (PVC). The information is intended to guide researchers in evaluating its efficacy as a plasticizer and thermal stabilizer.

Introduction to this compound

This compound is a chemical compound recognized for its high thermal and chemical stability. These characteristics suggest its potential as a valuable additive in the polymer industry, where it may contribute to the durability and resistance of plastic materials to degradation under various environmental and operational stresses. Its primary theorized roles in plastic manufacturing are as a secondary plasticizer and a thermal stabilizer.

Application in Plastic Manufacturing

This compound is proposed for use in plastic formulations to enhance specific properties of the final product. Due to its inherent stability, it is anticipated to improve the longevity and performance of plastics, particularly in applications requiring high-temperature resistance and durability.

Role as a Secondary Plasticizer in PVC

Plasticizers are essential additives in PVC manufacturing that increase the flexibility, workability, and elongation of the material. While primary plasticizers are the main agents responsible for these properties, secondary plasticizers can be used to impart specific characteristics, such as improved thermal stability or reduced cost. This compound is hypothesized to act as a secondary plasticizer that can partially replace primary plasticizers, potentially offering enhanced thermal performance. The incorporation of a plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break.[1][2]

Contribution to Thermal Stability

The sulfone group within the this compound molecule is associated with high thermal stability. When incorporated into a polymer matrix like PVC, it is expected to help mitigate thermal degradation. This is particularly relevant during high-temperature processing of PVC and in the end-use applications of the plastic product where it might be exposed to heat.

Experimental Protocols for Evaluation

To ascertain the effects of this compound on PVC, a series of standardized experimental protocols should be followed.

Preparation of PVC Formulations

Objective: To prepare PVC samples with varying concentrations of this compound for comparative analysis.

Materials:

  • PVC resin (K-value 60-70)

  • Primary plasticizer (e.g., DIOP - diisooctyl phthalate)

  • This compound

  • Thermal stabilizer (e.g., tribasic lead sulphate)

  • Lubricant (e.g., stearic acid)

  • Filler (e.g., calcium carbonate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for standardized test specimens

Procedure:

  • Dry Blending: In a high-speed mixer, blend the PVC resin with the thermal stabilizer, lubricant, and filler until a homogenous powder is obtained.

  • Compounding: On a two-roll mill heated to 175-180°C, add the dry blend. Once the PVC is fluxed, gradually add the primary plasticizer and this compound according to the formulations outlined in Table 1. Mill the compound for approximately 5-10 minutes until a uniform sheet is formed.[1]

  • Molding: Preheat the hydraulic press to 160-180°C. Place the milled PVC sheet into a preheated mold of the desired specimen shape (e.g., dumbbell for tensile testing). Press for 5 minutes under pressure.[1]

  • Cooling: Transfer the mold to a cooling press or allow it to cool under pressure to solidify the specimen.

  • Conditioning: Store the molded specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Workflow for PVC Sample Preparation

G cluster_0 Dry Blending cluster_1 Compounding cluster_2 Molding & Conditioning A PVC Resin E High-Speed Mixer A->E B Stabilizer B->E C Lubricant C->E D Filler D->E F Two-Roll Mill (175-180°C) E->F I Hydraulic Press (160-180°C) F->I G Primary Plasticizer G->F H This compound H->F J Cooling I->J K Conditioning J->K

Caption: Workflow for the preparation of PVC test specimens.

Thermal Stability Analysis

Objective: To evaluate the effect of this compound on the thermal stability of PVC using Thermogravimetric Analysis (TGA).

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the PVC formulation into the TGA sample pan.

  • Heat the sample from ambient temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax) for each formulation.

Mechanical Properties Testing

Objective: To determine the effect of this compound on the mechanical properties of PVC.

Apparatus: Universal Testing Machine

Procedure:

  • Tensile Testing:

    • Use dumbbell-shaped specimens as per ASTM D638.

    • Mount the specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the tensile strength at break and the elongation at break.

  • Hardness Testing:

    • Use a Shore A or Shore D durometer as per ASTM D2240.[2]

    • Place the molded specimen on a flat, hard surface.

    • Press the durometer indenter firmly onto the specimen and record the hardness reading after a specified time (e.g., 15 seconds).

Logical Flow for Material Property Evaluation

G A PVC Formulations with varying this compound B Thermal Analysis (TGA) A->B C Mechanical Testing A->C F Data Analysis & Comparison B->F D Tensile Strength & Elongation C->D E Hardness (Shore A/D) C->E D->F E->F

Caption: Evaluation process for PVC formulations.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Formulations of PVC with this compound

ComponentControl (phr)Formulation 1 (phr)Formulation 2 (phr)Formulation 3 (phr)
PVC Resin100100100100
Primary Plasticizer (DIOP)50403020
This compound0102030
Thermal Stabilizer3333
Lubricant1111
Filler20202020

Table 2: Expected Thermal Stability of PVC Formulations

FormulationTonset (°C)Tmax (°C)
Control(Expected Value)(Expected Value)
Formulation 1(Expected Increase)(Expected Increase)
Formulation 2(Expected Increase)(Expected Increase)
Formulation 3(Expected Increase)(Expected Increase)

Table 3: Expected Mechanical Properties of PVC Formulations

FormulationTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Control(Expected Value)(Expected Value)(Expected Value)
Formulation 1(Expected Decrease)(Expected Increase)(Expected Increase)
Formulation 2(Expected Decrease)(Expected Increase)(Expected Increase)
Formulation 3(Expected Decrease)(Expected Increase)(Expected Increase)

Conclusion

The application of this compound in plastic manufacturing, particularly in PVC formulations, presents a promising area of research. Its inherent thermal and chemical stability suggests it could serve as a valuable secondary plasticizer and thermal stabilizer. The experimental protocols outlined in these notes provide a systematic approach to validating these potential benefits. Further research and generation of empirical data are crucial to fully elucidate the performance characteristics and optimize the use of this compound in industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: DI-N-DECYL SULPHONE Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering purity issues during the synthesis of DI-N-DECYL SULPHONE.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you navigate experimental challenges.

Problem Possible Cause Recommended Solution
Low Yield of this compound Incomplete oxidation of the starting material, di-n-decyl sulfide.- Increase the reaction time or temperature.- Use a stronger oxidizing agent or a higher molar ratio of oxidant.- Ensure efficient stirring to overcome potential phase-transfer limitations.
Side reactions consuming the starting material or product.- Optimize reaction conditions (temperature, solvent, pH) to minimize side product formation.- Consider a more selective oxidizing agent.
Product Contaminated with Starting Material (Di-n-decyl sulfide) Insufficient amount of oxidizing agent or incomplete reaction.- Increase the stoichiometry of the oxidizing agent.- Extend the reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion.
Product Contaminated with DI-N-DECYL SULFOXIDE Incomplete oxidation of the intermediate sulfoxide to the sulfone.- This is a common issue. Increase the amount of oxidizing agent and/or the reaction time to drive the oxidation to completion.- Stepwise addition of the oxidant may improve selectivity for the sulfone.
Presence of Unknown Impurities Decomposition of the product or starting material under harsh reaction conditions.- Use milder reaction conditions (e.g., lower temperature, less aggressive oxidant).- Characterize the impurities using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand their origin.
Impurities in the starting di-n-decyl sulfide.- Purify the starting material before the oxidation step, for example, by distillation or chromatography.
Difficulty in Product Isolation/Purification Product is an oil or low-melting solid, making crystallization difficult.- Attempt purification by column chromatography on silica gel.- Vacuum distillation can be an option if the product is thermally stable.[1]
Product and impurities have similar polarities.- Use a different solvent system for chromatography to improve separation.- Consider derivatization of the impurity to alter its polarity for easier removal.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A standard and widely used method for the synthesis of sulfones is the oxidation of the corresponding sulfide. In the case of this compound, this would involve the oxidation of di-n-decyl sulfide. A variety of oxidizing agents can be employed for this transformation.

Q2: What are the most likely impurities I will encounter in my synthesized this compound?

A2: The most probable impurities are the starting material (di-n-decyl sulfide) due to incomplete reaction, and the intermediate oxidation product (di-n-decyl sulfoxide) from partial oxidation. Other impurities could arise from side reactions or contaminants in your starting materials.

Q3: How can I monitor the progress of the oxidation reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. The starting sulfide is nonpolar, the intermediate sulfoxide is more polar, and the final sulfone product is the most polar of the three. By spotting the reaction mixture alongside standards of the starting material and (if available) the sulfoxide, you can visualize the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) can also be used for monitoring.

Q4: What purification methods are most effective for this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the product is a solid at room temperature and the impurities have different solubilities, recrystallization from a suitable solvent can be very effective.

  • Column Chromatography: This is a versatile method for separating the sulfone from both less polar (sulfide) and similarly polar (sulfoxide) impurities.

  • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, and the product is thermally stable, vacuum distillation can be a good option for purification.[1]

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Yes. Many oxidizing agents (e.g., hydrogen peroxide, m-CPBA, peracetic acid) are strong and potentially hazardous. Always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Reactions involving strong oxidants can be exothermic, so it is crucial to control the rate of addition and maintain proper temperature control. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Experimental Protocols

Synthesis of this compound via Oxidation of Di-n-decyl Sulfide

This protocol describes a general method for the oxidation of di-n-decyl sulfide to this compound.

Materials:

  • Di-n-decyl sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% solution)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve di-n-decyl sulfide in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The addition should be dropwise to control the reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Di-n-decyl sulfide reaction Oxidation in Acetic Acid start->reaction oxidant Oxidizing Agent (e.g., H2O2) oxidant->reaction crude Crude this compound reaction->crude extraction Extraction with DCM crude->extraction wash Washing & Drying extraction->wash concentration Concentration wash->concentration purification Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_impurity_id Impurity Identification cluster_solutions Potential Solutions start Purity Issue Identified sulfide Starting Material (Sulfide) Present? start->sulfide sulfoxide Intermediate (Sulfoxide) Present? start->sulfoxide unknown Other Unknown Impurities? start->unknown sol1 Increase Oxidant/Time sulfide->sol1 Yes sol4 Column Chromatography sulfide->sol4 Purification sulfoxide->sol1 Yes sulfoxide->sol4 Purification sol2 Optimize Reaction Conditions unknown->sol2 Yes sol3 Purify Starting Material unknown->sol3 Yes unknown->sol4 Purification

References

Degradation of DI-N-DECYL SULPHONE under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of DI-N-DECYL SULPHONE under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is generally considered to be a chemically stable compound.[1] Acyclic aliphatic sulfones, like this compound, are known for their resistance to thermal degradation at moderate temperatures.[2][3] However, like most organic compounds, it can degrade under specific stress conditions.

Q2: What are the primary pathways for the degradation of this compound?

The primary degradation pathways for aliphatic sulfones include thermal decomposition, and to a lesser extent, oxidative and photolytic degradation.[4] Hydrolytic degradation under neutral conditions is generally not a significant pathway for sulfones.

Q3: What are the expected degradation products of this compound?

Q4: How can I monitor the degradation of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is a common and effective technique for monitoring the degradation of this compound.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.[2]

Q5: Are there any specific safety precautions I should take when handling degrading this compound?

Yes, it is crucial to handle this compound with care as it can cause skin and eye irritation.[1] When conducting degradation studies, especially at elevated temperatures, it is important to work in a well-ventilated area (e.g., a fume hood) as volatile and potentially hazardous degradation products like sulfur dioxide may be released.[2] Always consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental study of this compound degradation.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are not harsh enough (e.g., temperature is too low, duration is too short).2. The analytical method is not sensitive enough to detect low levels of degradation.3. This compound is highly stable under the applied conditions.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent). Refer to forced degradation guidelines for typical starting conditions.[4][9][10]2. Optimize the analytical method (e.g., increase injection volume, use a more sensitive detector, optimize wavelength).3. Confirm the stability of the compound by comparing with a positive control (a compound known to degrade under the applied conditions).
Inconsistent or irreproducible degradation results. 1. Poor control over experimental parameters (e.g., temperature fluctuations, inconsistent light exposure).2. Non-homogeneous sample mixture.3. Instability of degradation products.1. Ensure precise control and monitoring of all experimental parameters.2. Ensure the sample is fully dissolved and the mixture is homogeneous before applying stress.3. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).
Difficulty in separating degradation products from the parent compound in HPLC. 1. Suboptimal chromatographic conditions (e.g., mobile phase composition, column type, gradient).2. Co-elution of impurities present in the starting material.1. Systematically optimize the HPLC method. This may involve screening different columns, mobile phase modifiers, and gradient profiles.[11]2. Analyze a sample of the starting material (time zero) to identify any pre-existing impurities.
Mass imbalance observed in the stability study. 1. Some degradation products are not being detected by the analytical method (e.g., they are volatile, lack a chromophore, or are retained on the column).2. Formation of non-extractable or insoluble products.1. Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with a UV detector.2. For thermal degradation, consider analyzing the headspace for volatile products using GC-MS.3. Adjust the extraction procedure to ensure all degradation products are solubilized.

Data Presentation

The following table summarizes representative thermal degradation data for Di-n-butyl Sulfone, a shorter-chain analogue of this compound, which can provide an indication of the expected thermal stability.

Compound Onset of Thermal Decomposition (°C) Primary Decomposition Products Reference
Di-n-butyl Sulfone>350Sulfur Dioxide, Butene, Butane[2]

Experimental Protocols

Protocol 1: Forced Thermal Degradation Study

Objective: To evaluate the thermal stability of this compound and identify potential thermal degradants.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a suitable vial.

  • Solid-State Degradation: Place the open vial in a calibrated oven at a series of elevated temperatures (e.g., 100°C, 150°C, 200°C, and 250°C) for a defined period (e.g., 24, 48, 72 hours).

  • Solution-State Degradation: Dissolve a known concentration of this compound in a suitable high-boiling point, inert solvent. Heat the solution at a selected temperature (e.g., 150°C) for a defined period.

  • Sample Analysis: At each time point, remove a sample, allow it to cool to room temperature, and dissolve/dilute it in a suitable solvent. Analyze the sample using a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and detect any degradation products.

  • Volatile Product Analysis: For solid-state degradation, the headspace of the vial can be analyzed by GC-MS to identify any volatile degradation products.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidative degradation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: To the solution, add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis: At appropriate time intervals, withdraw an aliquot of the reaction mixture, quench any remaining oxidizing agent if necessary (e.g., with sodium bisulfite), and analyze by a validated stability-indicating HPLC method.

Protocol 3: Forced Photodegradation Study

Objective: To determine the photostability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a photochemically transparent solvent (e.g., acetonitrile). Also, spread a thin layer of the solid compound on a petri dish.

  • Light Exposure: Place the samples in a photostability chamber and expose them to a light source that provides both UV and visible light, according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Expose the samples for a specified duration or until significant degradation is observed.

  • Sample Analysis: After exposure, dissolve the solid sample and dilute the solution sample in a suitable solvent. Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Prep This compound (Solid or Solution) Thermal Thermal (Oven) Prep->Thermal Oxidative Oxidative (e.g., H2O2) Prep->Oxidative Photolytic Photolytic (Light Chamber) Prep->Photolytic Hydrolytic Hydrolytic (Acid/Base/Neutral) Prep->Hydrolytic HPLC HPLC-UV/MS (Stability Indicating) Thermal->HPLC GCMS GC-MS (Volatiles) Thermal->GCMS Oxidative->HPLC Photolytic->HPLC Hydrolytic->HPLC Degradation_Profile Degradation Profile HPLC->Degradation_Profile Pathway_ID Pathway Identification GCMS->Pathway_ID Degradation_Profile->Pathway_ID Stability_Assessment Stability Assessment Pathway_ID->Stability_Assessment

Caption: Workflow for Forced Degradation Studies.

General_Thermal_Degradation_Pathway DNS This compound (C10H21-SO2-C10H21) Transition_State Transition State DNS->Transition_State Heat (Δ) SO2 Sulfur Dioxide (SO2) Transition_State->SO2 Alkenes Decenes (C10H20) Transition_State->Alkenes Alkanes Decanes (C10H22) Transition_State->Alkanes

Caption: Postulated Thermal Degradation Pathway.

References

DI-N-DECYL SULPHONE solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DI-N-DECYL SULPHONE.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a highly non-polar and hydrophobic compound. This is indicated by its chemical structure, which features two long decyl (C10) alkyl chains, and a high calculated XLogP3 value of 8.6.[1] As a general principle, "like dissolves like," meaning it is expected to have poor solubility in polar solvents like water and better solubility in non-polar organic solvents.[2][3]

Q2: In which solvents is this compound likely to be soluble?

A2: Based on its non-polar nature, this compound is predicted to be soluble in non-polar solvents such as toluene, hexane, and diethyl ether. It may also show solubility in moderately polar solvents like dichloromethane and ethyl acetate. Polar solvents, especially water, are not recommended for dissolving this compound.

Q3: Are there any known safety concerns when handling this compound?

A3: Yes, it is advised to handle this compound with care as it may cause skin and eye irritation upon direct contact.[4] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.

Troubleshooting Guide

Problem: this compound is not dissolving in my chosen solvent.

Solution Workflow:

This workflow outlines a systematic approach to finding a suitable solvent system for this compound.

start Start: Undissolved this compound solvent_selection Select a Non-Polar Solvent (e.g., Toluene, Hexane) start->solvent_selection dissolution_attempt Attempt Dissolution (Vortexing/Sonication) solvent_selection->dissolution_attempt check_solubility Is it Soluble? dissolution_attempt->check_solubility end_insoluble End: Insoluble in Tested System dissolution_attempt->end_insoluble success Success: Homogeneous Solution check_solubility->success Yes co_solvent Add a Co-solvent (e.g., Dichloromethane) check_solubility->co_solvent No heating Gentle Heating (Monitor for degradation) check_solubility->heating Partially surfactant For Aqueous Systems: Add a Surfactant (e.g., Tween 80, Polysorbate 20) check_solubility->surfactant Aqueous Target co_solvent->dissolution_attempt heating->dissolution_attempt surfactant->dissolution_attempt

Caption: Workflow for dissolving this compound.

Detailed Troubleshooting Steps:

  • Initial Solvent Selection: Start with a non-polar aprotic solvent. Based on the principle of "like dissolves like," non-polar compounds are more likely to dissolve in non-polar solvents.[2][3]

  • Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer or an ultrasonic bath to increase the interaction between the solvent and the solute.

  • Temperature Increase: Gently warm the mixture. Increased temperature can enhance the solubility of many compounds. However, be cautious and monitor for any signs of degradation.

  • Co-solvency: If the compound does not dissolve in a single solvent, try a co-solvent system. This involves adding a second, miscible solvent to the primary solvent to increase the overall solvating power of the mixture. For instance, if you start with hexane, you could add small amounts of a slightly more polar solvent like dichloromethane.

  • Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the surface area available for solvation, potentially improving the rate of dissolution.[5] This can be achieved through grinding or milling.

Problem: I need to introduce this compound into an aqueous solution for my experiment.

Solution Approaches:

Given its high hydrophobicity, directly dissolving this compound in water is not feasible. The following strategies can be employed:

  • Use of a Co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Then, add this stock solution to the aqueous buffer dropwise while stirring vigorously. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.

  • Formulation with Surfactants: Surfactants can be used to create micellar formulations that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[5] Non-ionic surfactants like Tween 80 or Polysorbate 20 are commonly used for this purpose.[6]

Logical Relationship for Aqueous Formulation:

cluster_hydrophobic Hydrophobic Compound cluster_aqueous Aqueous System DNS This compound Formulation Formulation Strategy DNS->Formulation Aqueous Water/Buffer Aqueous->Formulation CoSolvent Co-solvent Method Formulation->CoSolvent Surfactant Surfactant Method Formulation->Surfactant Dispersion Aqueous Dispersion CoSolvent->Dispersion Surfactant->Dispersion

References

Technical Support Center: DI-N-DECYL SULPHONE Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DI-N-DECYL SULPHONE. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique dispersion challenges associated with this compound.

Introduction to this compound

This compound (CAS: 111530-37-1) is an organosulfur compound characterized by two long n-decyl alkyl chains attached to a central sulfonyl group.[1][2] Its structure results in a highly non-polar and hydrophobic molecule, making it extremely difficult to disperse in aqueous solutions. Understanding its physicochemical properties is the first step in developing a successful dispersion strategy.

Physicochemical Properties

The properties of this compound necessitate specific formulation approaches to achieve stable dispersions for experimental use.

PropertyValueImplication for Dispersion
Molecular Formula C20H42O2SHigh molecular weight contributes to low aqueous solubility.[1][2][3]
Molecular Weight 346.61 g/mol Influences diffusion and dissolution rates.[1][2][3]
Boiling Point 445.9°C at 760 mmHgHigh thermal stability.[1][2]
LogP (Predicted) 7.76 - 8.6Indicates extreme hydrophobicity and very poor water solubility.[1][3]
Vapour Pressure 1.0E-07 mmHg at 25°CLow volatility.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to disperse in aqueous media?

A1: The primary challenge stems from its chemical structure. The two long, non-polar n-decyl chains make the molecule extremely hydrophobic (lipophilic), as quantified by its high LogP value of ~7.8-8.6.[1][3] This causes it to strongly self-associate and resist interaction with polar solvents like water, leading to immediate precipitation or aggregation.

Q2: What are the visual indicators of a poor this compound dispersion?

A2: A poor dispersion is typically easy to identify visually. Key indicators include:

  • Precipitation: The compound rapidly falls out of solution as a solid.

  • Cloudiness or Turbidity: The mixture appears milky or opaque, suggesting the presence of large, undissolved particles.

  • Phase Separation: An oily or solid layer forms, distinct from the aqueous phase.

  • Instability: The mixture may initially appear dispersed but aggregates and settles over a short period (minutes to hours).

Q3: What is the role of surfactants and stabilizers in dispersing this compound?

A3: Surfactants and stabilizers are critical for creating and maintaining a stable dispersion of hydrophobic molecules.[4][5] They work by adsorbing to the surface of the this compound particles, preventing them from aggregating.[4][6][7] This is achieved through two main mechanisms:

  • Steric Hindrance: The stabilizer forms a physical barrier around the particles.

  • Electrostatic Repulsion: The stabilizer imparts a surface charge, causing the particles to repel each other.

Q4: What analytical techniques are recommended to verify the quality of my dispersion?

A4: Visual inspection is not sufficient. Quantitative characterization is essential to ensure reproducibility. Key techniques include:

  • Dynamic Light Scattering (DLS): Measures the particle size distribution and Polydispersity Index (PDI). A low PDI (<0.3) indicates a more uniform particle population.

  • Zeta Potential Analysis: Measures the surface charge of the particles. A zeta potential of ±30 mV or greater is generally indicative of a stable dispersion due to strong electrostatic repulsion.

  • Microscopy (e.g., SEM, TEM): Provides direct visualization of particle morphology and can confirm the presence of aggregates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: My compound precipitates instantly when I add my organic stock solution to the aqueous phase.

  • Cause: This is known as "crashing out" and occurs because the compound is rapidly forced out of solution as the solvent environment becomes unfavorable.

  • Solution:

    • Optimize the Solvent Exchange Process: Instead of adding the aqueous phase to your organic stock, try injecting the stock solution slowly into the vigorously stirring aqueous phase. This promotes the formation of smaller particles.

    • Use a Co-solvent: The aqueous phase can be modified with a water-miscible co-solvent (e.g., ethanol, isopropanol) to reduce the polarity difference during mixing.

    • Increase Energy Input: Use a high-energy method like probe sonication during the addition of the stock solution to break down aggregates as they form.

Problem 2: I can form a dispersion, but it aggregates and settles within a few hours.

  • Cause: The dispersion is kinetically, but not thermodynamically, stable. The surfactant or stabilizer concentration is insufficient to prevent particle aggregation over time.

  • Solution:

    • Optimize Stabilizer Concentration: Create a concentration gradient of your chosen stabilizer (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) to find the optimal level that provides long-term stability without inducing toxicity or other unwanted effects.

    • Try Different Stabilizers: Not all stabilizers are equally effective. If a non-ionic surfactant like Tween 80 isn't working, consider a polymeric stabilizer like Polyvinyl Alcohol (PVA) or a poloxamer (e.g., Pluronic F68), which can provide a more robust steric barrier.[4]

    • Check the pH and Ionic Strength: The pH and salt concentration of your aqueous phase can significantly impact the effectiveness of ionic stabilizers and the overall zeta potential. Ensure these parameters are controlled and consistent.

Problem 3: My particle size is too large (>500 nm) and the Polydispersity Index (PDI) is very high (>0.5).

  • Cause: Insufficient energy is being applied to break down the initial compound aggregates into nanoparticles, or the particles are re-aggregating quickly after formation.

  • Solution:

    • Switch to a Higher-Energy Method: A bath sonicator is often insufficient. Move to a probe sonicator or a high-pressure homogenizer to apply more focused energy.

    • Optimize Sonication Parameters: Increase sonication time or power. Be mindful of heat generation, which can degrade your compound or stabilizer; always perform sonication in an ice bath.

    • Filter the Dispersion: After preparation, filtering the dispersion through a syringe filter (e.g., 0.45 µm or 0.22 µm) can remove larger aggregates and improve the PDI. This is only suitable if your desired particle size is well below the filter's pore size.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the initial step of dissolving the compound in a suitable organic solvent.

  • Safety: Handle this compound in a fume hood, wearing appropriate PPE (gloves, safety glasses). Avoid inhaling dust.[2]

  • Solvent Selection: Choose a volatile organic solvent in which the compound is freely soluble. Based on its high hydrophobicity, suitable candidates include Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), or Acetone.

  • Preparation:

    • Weigh the desired amount of this compound into a clean, dry glass vial.

    • Add the selected organic solvent to achieve the target concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution in a tightly sealed container at 4°C, protected from light.

Protocol 2: Dispersion by Nanoprecipitation (Solvent Evaporation)

This is a common bottom-up method for producing nanoparticles from a hydrophobic compound.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution (e.g., deionized water, PBS) containing the optimized concentration of a suitable stabilizer (e.g., 0.5% w/v Polysorbate 80).

    • Filter the aqueous phase through a 0.22 µm filter to remove any particulate contaminants.

  • Dispersion Formation:

    • Place the aqueous phase in a glass beaker on a magnetic stir plate and stir vigorously. For higher energy, place the beaker in an ice bath and use a probe sonicator.

    • Draw the this compound organic stock solution into a syringe.

    • Slowly inject the organic stock solution into the center of the vortex of the stirring aqueous phase. A typical ratio is 1 part organic phase to 10 parts aqueous phase. A cloudy suspension should form as the nanoparticles precipitate.

  • Solvent Removal:

    • Leave the resulting dispersion stirring in the fume hood for several hours (or overnight) to allow the volatile organic solvent to evaporate.

  • Final Processing:

    • The final dispersion can be concentrated or have its buffer exchanged using techniques like tangential flow filtration or centrifugation if the particles are large enough.

Protocol 3: Characterization by Dynamic Light Scattering (DLS)

This protocol provides a general workflow for analyzing the size and uniformity of your dispersion.

  • Sample Preparation:

    • Allow the instrument to warm up and stabilize.

    • Dilute a small aliquot of your final dispersion with the same filtered aqueous phase used for its preparation. The dilution factor will depend on your instrument's sensitivity and the concentration of your dispersion; the goal is a sample that is transparent and not overly concentrated.

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Ensure there are no air bubbles in the cuvette.

    • Set the instrument parameters (e.g., solvent refractive index, viscosity, temperature).

    • Perform the measurement. Typically, this involves multiple runs that are averaged to produce a final result.

  • Data Analysis:

    • Analyze the report to find the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

    • For a successful dispersion intended for many biological applications, a target size might be <200 nm with a PDI <0.3.

Visualized Workflows and Logic

The following diagrams illustrate key processes for working with this compound.

G stock 1. Prepare Organic Stock (this compound in THF/DCM) combine 3. Combine Phases (Slow injection of stock into aqueous phase) stock->combine aqueous 2. Prepare Aqueous Phase (Water/Buffer + Stabilizer) aqueous->combine energy 4. Apply High Energy (Probe Sonication / Homogenization) combine->energy evap 5. Remove Organic Solvent (Stir overnight in fume hood) energy->evap characterize 6. Characterize Dispersion (DLS, Zeta Potential, Microscopy) evap->characterize

Caption: Experimental workflow for preparing a stable dispersion.

G start Dispersion is Unstable (Precipitation / Aggregation) q_immediate Immediate Precipitation ('Crashing Out')? start->q_immediate Assess Timing q_delayed Delayed Aggregation (Settles over time)? start->q_delayed sol_solvent Action: Check solvent miscibility. Use a co-solvent (e.g., Ethanol). q_immediate->sol_solvent Yes q_immediate->q_delayed No sol_energy Action: Increase energy input during mixing (probe sonication). sol_solvent->sol_energy sol_stabilizer Action: Optimize stabilizer type and concentration. q_delayed->sol_stabilizer Yes sol_zeta Action: Measure Zeta Potential. Adjust pH/ionic strength for stability. sol_stabilizer->sol_zeta

References

Technical Support Center: Optimizing DI-N-DECYL SULPHONE Concentration in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of DI-N-DECYL SULPHONE in various formulations. Due to the limited publicly available data on this compound, this guide incorporates data from representative sulfone-containing compounds such as Dapsone, Divinyl Sulfone (DVS), and Dimethyl Sulfoxide (DMSO) to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in pharmaceutical formulations?

A1: this compound is a sulfone compound. While specific pharmaceutical applications are not extensively documented, sulfone moieties are known to be important pharmacophores that can enhance the physicochemical properties of drug molecules, such as solubility and metabolic stability.[1] They are found in various FDA-approved drugs. Given its structure, this compound may be investigated as a potential excipient, such as a solubility enhancer or a stabilizing agent in topical, oral, or parenteral formulations.

Q2: What are the typical concentration ranges for sulfone-containing compounds in pharmaceutical formulations?

A2: The concentration of a sulfone compound varies significantly depending on its role in the formulation (as an active pharmaceutical ingredient, excipient, or crosslinking agent) and the specific dosage form. The table below provides examples from other sulfone-containing molecules to give a general idea.

Q3: How can I improve the solubility of a formulation containing a poorly soluble sulfone compound?

A3: For poorly soluble compounds like many sulfones, several techniques can be employed. These include the use of co-solvents like Dimethyl Sulfoxide (DMSO), particle size reduction (micronization or nanocrystallization), and the formation of nanoemulsions. For example, the solubility of the sulfone drug Dapsone was significantly increased by formulating it as a nanosponge-based topical gel.[2]

Q4: Are there known stability issues associated with sulfone-containing formulations?

A4: Stability can be a concern for any formulation. For sulfone-containing formulations, potential issues could include crystallization of the active ingredient, changes in viscosity, or degradation due to environmental factors like light and temperature. Stability testing under accelerated and long-term conditions is crucial to identify and mitigate these issues.[3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative sulfone-containing compounds to guide formulation development with this compound.

Table 1: Concentration of Representative Sulfone Compounds in Formulations

CompoundFormulation TypeRoleConcentration RangeReference
DapsoneTopical GelActive Ingredient5% - 7.5% (w/w)[2][7]
DapsoneOral TabletActive Ingredient50 - 100 mg per day[2]
Divinyl Sulfone (DVS)HydrogelCrosslinking AgentHA/DVS mass ratio of 1/1 to 5/1[8][9]
Dimethyl Sulfoxide (DMSO)Topical SolutionExcipient (Solubilizer)45.5% (w/v)[10]
Dimethyl Sulfoxide (DMSO)CryopreservationCryoprotectant5% - 17%[11]

Table 2: Solubility of Dapsone in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble (1 in 7000)[12]
EthanolSoluble (1 in 30)[12]
MethanolFreely soluble[2]
AcetoneFreely soluble[12]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to formulating with sulfone compounds.

Protocol 1: Preparation of a Topical Gel with a Sulfone Compound

This protocol is based on the formulation of a Dapsone nanosponge topical gel.[2]

Objective: To prepare a stable and effective topical gel containing a sulfone active ingredient.

Materials:

  • Sulfone compound (e.g., Dapsone)

  • Ethyl cellulose (polymer)

  • Polyvinyl alcohol (surfactant)

  • Carbopol 934P (gelling agent)

  • Triethanolamine (neutralizing agent)

  • Propylene glycol (permeability enhancer)

  • Distilled water

Procedure:

  • Nanosponge Preparation:

    • Dissolve the sulfone compound and ethyl cellulose in a suitable organic solvent.

    • Separately, dissolve polyvinyl alcohol in distilled water.

    • Add the organic phase to the aqueous phase under continuous stirring to form nanosponges.

    • Filter and dry the resulting nanosponges.

  • Gel Formulation:

    • Disperse Carbopol 934P in distilled water with constant stirring until a smooth dispersion is obtained.

    • Neutralize the dispersion with triethanolamine to the desired pH.

    • Incorporate the prepared sulfone nanosponges and propylene glycol into the gel base with gentle mixing until a homogenous gel is formed.

Protocol 2: Quantification of a Sulfone Compound in Plasma by HPLC-UV

This protocol provides a general method for quantifying sulfone compounds in biological matrices, adapted from a method for sulfametrol.[13]

Objective: To determine the concentration of a sulfone compound in plasma samples.

Materials:

  • Plasma sample containing the sulfone compound

  • Acetonitrile (protein precipitation agent)

  • Internal standard

  • Mobile phase (e.g., methanol and phosphate buffer)

  • HPLC system with UV detector

  • Phenyl-Hexyl column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add acetonitrile to precipitate plasma proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Perform chromatographic separation using a gradient elution with the mobile phase.

    • Detect the analyte and internal standard using a UV detector at the appropriate wavelength (e.g., 210 nm).

    • Quantify the sulfone compound by comparing its peak area to that of the internal standard and a standard curve.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Formulations

Possible Cause Troubleshooting Step
High lipophilicity of the compound.Utilize Co-solvents: Introduce a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to the formulation.[14][15] Start with a low concentration and gradually increase to find the optimal balance between solubility and potential toxicity.
Large particle size limiting dissolution rate.Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area of the compound, thereby enhancing its dissolution rate.[16]
Unfavorable pH for dissolution.pH Adjustment: If the compound has ionizable groups, adjust the pH of the formulation to a range where its solubility is maximized.
Insufficient wetting of the compound.Incorporate Surfactants: Add a suitable surfactant to the formulation to improve the wetting of the hydrophobic compound particles.

Issue 2: Formulation Instability (e.g., Precipitation, Phase Separation)

Possible Cause Troubleshooting Step
Supersaturation leading to crystallization over time.Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP to maintain a supersaturated state and prevent drug crystallization.
Incompatibility between this compound and other excipients.Excipient Compatibility Screening: Conduct pre-formulation studies to assess the compatibility of this compound with various excipients under stressed conditions (e.g., elevated temperature and humidity).
Temperature fluctuations affecting solubility.Optimize Storage Conditions: Determine the optimal storage temperature for the formulation based on stability studies to prevent temperature-induced precipitation.[3]
Incorrect ratio of oil, surfactant, and co-surfactant in emulsion-based formulations.Optimize Emulsion Components: Systematically vary the ratios of the oil, surfactant, and co-surfactant to identify a stable nanoemulsion region using a pseudo-ternary phase diagram.[17]

Visualizations

Experimental_Workflow_Topical_Gel cluster_nanosponge Nanosponge Preparation cluster_gel Gel Formulation A Dissolve Sulfone & Polymer in Organic Solvent C Mix Organic & Aqueous Phases A->C B Dissolve Surfactant in Water B->C D Filter & Dry Nanosponges C->D G Incorporate Nanosponges & Permeability Enhancer D->G E Disperse Gelling Agent in Water F Neutralize with Triethanolamine E->F F->G H Homogenous Topical Gel G->H

Caption: Workflow for the preparation of a sulfone-containing topical gel.

NF_kappaB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Sulfone Compounds cluster_pathway NF-κB Signaling Cascade Stimulus e.g., High Glucose TLR TLR2/TLR4 Activation Stimulus->TLR Sulfone This compound (or other sulfones) IKK IKK Complex Activation Sulfone->IKK Inhibits TLR->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_translocation->Gene_expression

Caption: Modulation of the NF-κB signaling pathway by sulfone compounds.

References

DI-N-DECYL SULPHONE stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for di-n-decyl sulfone. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of di-n-decyl sulfone in solution.

Frequently Asked Questions (FAQs)

Q1: My di-n-decyl sulfone solution has turned cloudy. What is the likely cause?

A1: Cloudiness in your di-n-decyl sulfone solution is most likely due to precipitation of the compound. This can be caused by several factors:

  • Solvent Choice: Di-n-decyl sulfone is a non-polar molecule and may have limited solubility in polar solvents.

  • Temperature: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • Concentration: You may have prepared a supersaturated solution that is not stable over time.

Troubleshooting Steps:

  • Gently warm the solution to see if the precipitate redissolves.

  • If the precipitate redissolves upon warming, consider storing your stock solutions at a slightly elevated, controlled temperature.

  • If you are using a highly polar solvent, consider switching to or adding a co-solvent that is less polar.

  • Prepare a fresh solution at a lower concentration.

Q2: I suspect my di-n-decyl sulfone is degrading in solution. What are the likely degradation pathways?

A2: While di-n-decyl sulfone is generally considered to be chemically stable, degradation can be induced under certain conditions, particularly during forced degradation studies. The primary potential degradation pathways include:

  • Hydrolysis: Under strongly acidic or basic conditions, the sulfone group can be susceptible to hydrolysis, although it is generally resistant under neutral pH.

  • Oxidation: While the sulfur in a sulfone is already in a high oxidation state, aggressive oxidizing agents could potentially lead to degradation of the decyl chains.

  • Photodegradation: Exposure to high-energy light, particularly in the UV range, may induce degradation.

  • Thermal Decomposition: At very high temperatures, di-n-decyl sulfone can decompose. However, it is generally considered to have excellent thermal stability under typical laboratory conditions.

Q3: What are the best practices for preparing and storing di-n-decyl sulfone solutions?

A3: To ensure the stability and integrity of your di-n-decyl sulfone solutions, follow these best practices:

  • Solvent Selection: Use a solvent in which di-n-decyl sulfone is freely soluble. Due to its long alkyl chains, less polar organic solvents are likely to be more suitable.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Temperature Control: Store solutions at a consistent, appropriate temperature. Avoid repeated freeze-thaw cycles.

  • pH Considerations: If working with aqueous-based solutions, maintain a neutral pH unless your experimental protocol requires acidic or basic conditions.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using a di-n-decyl sulfone solution.

This guide will help you troubleshoot inconsistent results that may be related to the stability of your di-n-decyl sulfone solution.

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observing unexpected peaks in my analytical chromatogram (e.g., HPLC).

The appearance of new peaks in your chromatogram can indicate the presence of impurities or degradation products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Solvent Impurities Run a blank injection of the solvent.No unexpected peaks should be observed in the blank run.
Contamination Ensure all glassware and equipment are scrupulously clean.Unexpected peaks are eliminated upon using clean equipment.
Degradation Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.The retention times of the unexpected peaks match those of the degradation products generated in the forced degradation study.
Impurity in Starting Material Analyze a freshly prepared solution of the di-n-decyl sulfone solid.The unexpected peak is present in the initial analysis, indicating it is an impurity in the starting material.

Experimental Protocols

Protocol 1: Forced Degradation Study of Di-n-Decyl Sulfone

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

cluster_conditions Stress Conditions start Prepare Stock Solution of Di-n-Decyl Sulfone acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Compare Chromatograms (Identify Degradation Peaks, Calculate % Degradation) analysis->data_analysis end Characterize Degradants (e.g., by MS) data_analysis->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of di-n-decyl sulfone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., in a photostability chamber).

  • Incubation and Sampling: Incubate the stressed samples and a control sample (stock solution at room temperature, protected from light) for a defined period (e.g., 24 hours). Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometric (MS) detector to aid in the identification of degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks (degradation products).

Protocol 2: HPLC Method for Stability Testing of Di-n-Decyl Sulfone

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

Instrumentation and Parameters:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Preparation Dissolve and dilute samples in acetonitrile.

Data Summary

The following table presents hypothetical data from a forced degradation study to illustrate how stability data might be presented. Actual results will vary.

Hypothetical Forced Degradation Results for Di-n-Decyl Sulfone (% Degradation after 24 hours)

Stress Condition % Degradation Number of Degradation Products Observed
0.1 M HCl at 60°C5.21
0.1 M NaOH at 60°C8.92
3% H₂O₂ at RT2.11
80°C (Thermal)1.51
Photostability Chamber (ICH Q1B)11.53

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is based on general chemical principles and may not be exhaustive. Users should always perform their own experiments and validations to ensure the stability and suitability of di-n-decyl sulfone for their specific applications.

Avoiding skin and eye irritation from DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of DI-N-DECYL SULPHONE to the skin and eyes?

A1: this compound has the potential to cause skin and eye irritation upon direct contact.[1] The safety directive S24/25 explicitly advises to "Avoid contact with skin and eyes."[1] While specific GHS classifications for this compound are not detailed in the available literature, related sulfone compounds are known to be irritants. For instance, divinyl sulfone is classified as causing severe skin burns and eye damage. Therefore, it is crucial to handle this compound with care to prevent adverse effects.

Q2: What are the immediate symptoms of skin or eye contact with this compound?

A2: Symptoms of skin contact may include redness, itching, and a burning sensation. Eye contact can lead to redness, watering, pain, and in severe cases, potential damage to the eye tissue.

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: It is recommended to use a comprehensive set of PPE to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[2][3][4]

  • Lab Coat: A standard lab coat should be worn to protect the skin and clothing.

  • Additional Protection: In cases of potential splashing or aerosol generation, a face shield and protective clothing may be necessary.[2][3]

Q4: What should I do in case of accidental skin or eye contact?

A4: Immediate action is critical to mitigate irritation.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water.[5] Remove any contaminated clothing. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5][6]

Troubleshooting Guides

Problem: I feel a tingling or itching sensation on my skin after handling this compound, even though I was wearing gloves.

  • Possible Cause:

    • Glove Permeation: The chemical may have permeated the glove material after prolonged contact.

    • Contamination: You might have unknowingly touched a contaminated surface before removing your gloves and then touched your skin.

    • Small Puncture: The glove may have a small, unnoticed puncture.

  • Solution:

    • Immediately remove the gloves and wash your hands thoroughly with soap and water.

    • Inspect your gloves for any signs of degradation or damage before each use.

    • Change gloves frequently, especially during prolonged experiments.

    • If the sensation persists or worsens, seek medical advice.

Problem: My eyes feel irritated and are watering after my experiment, although I was wearing safety glasses.

  • Possible Cause:

    • Aerosol Exposure: Vapors or fine mists of the compound may have gotten around the safety glasses.

    • Indirect Contact: You may have rubbed your eyes with a contaminated glove or hand.

  • Solution:

    • Move to a well-ventilated area and use an eyewash station to flush your eyes with water for at least 15 minutes.

    • For future experiments, consider using chemical splash goggles that provide a better seal around the eyes.

    • In situations with a high risk of aerosol generation, work in a fume hood and consider using a face shield in addition to goggles.

    • Seek medical attention if irritation continues.

Data on Related Sulfone Compounds

Since specific quantitative irritation data for this compound is not available, the table below summarizes the GHS hazard statements for other sulfone compounds to provide a general understanding of the potential hazards.

Compound NameGHS Hazard Statement(s) for Skin/Eye IrritationReference
Divinyl SulfoneH314: Causes severe skin burns and eye damageFisher Scientific SDS
4,4'-Dichlorodiphenyl sulfoneH319: Causes serious eye irritationChemicalBook SDS

Note: This data is for related compounds and should be used for general awareness. Always treat unknown chemicals with a high degree of caution.

Experimental Protocols

Protocol for Safe Handling of this compound

  • Preparation:

    • Ensure a safety data sheet for a similar sulfone compound is available for reference.

    • Verify that an eyewash station and safety shower are accessible and in working order.

    • Put on all required personal protective equipment: chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Handling:

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood, especially if heating the substance or creating aerosols.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use appropriate tools (spatulas, scoops) to handle the solid material to avoid skin contact.

  • Storage:

    • Store this compound in a tightly closed container in a dry, well-ventilated place.

  • Disposal:

    • Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Emergency Procedures:

    • In case of skin contact, wash the affected area immediately with soap and water for at least 15 minutes.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Visual Guides

G cluster_prevention Prevention Workflow cluster_response Exposure Response Workflow assess_hazards Assess Hazards (Review available data) select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe engineering_controls Use Engineering Controls (Fume Hood) select_ppe->engineering_controls safe_handling Follow Safe Handling Procedures engineering_controls->safe_handling exposure Accidental Exposure (Skin or Eye Contact) safe_handling->exposure Potential Failure Point remove_source Remove from Source exposure->remove_source first_aid Administer First Aid (Wash Skin/Flush Eyes) remove_source->first_aid seek_medical Seek Medical Attention first_aid->seek_medical If irritation persists or for any eye contact

Caption: Workflow for Preventing and Responding to Skin and Eye Irritation.

G cluster_ppe Personal Protective Equipment (PPE) Hierarchy cluster_eye_protection Eye Protection Options lab_coat Lab Coat (Base Layer Protection) gloves Chemical Resistant Gloves (e.g., Nitrile) eye_protection Eye Protection safety_glasses Safety Glasses with Side Shields (Minimum Requirement) goggles Chemical Splash Goggles (Increased Protection) safety_glasses->goggles For higher splash risk face_shield Face Shield (Maximum Protection - Use with Goggles) goggles->face_shield For aerosol/splash risk

Caption: Hierarchy of Recommended Personal Protective Equipment.

References

Technical Support Center: Managing Aquatic Toxicity of DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aquatic toxicity of DI-N-DECYL SULPHONE.

Troubleshooting Experimental Challenges

This section addresses common issues that may arise during the aquatic toxicity assessment of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected exposure concentrations This compound has low water solubility due to its long alkyl chains. The compound may be adsorbing to the surfaces of glassware or test vessels. It may also be forming micelles at higher concentrations.Prepare a saturated stock solution and perform serial dilutions. Consider using a carrier solvent like dimethyl sulfoxide (DMSO) at a concentration below the toxic threshold for the test organisms. Ensure thorough mixing and measure the effective concentration in the water at the beginning and end of the exposure period.
High variability in organism response within the same treatment group Uneven dispersion of the test substance in the aqueous medium. Stress to the organisms from handling or other environmental factors. Genetic variability within the test population.Improve the mixing protocol for the test solutions. Acclimate organisms to the test conditions for an adequate period before exposure. Ensure the health and uniformity of the test organisms prior to the experiment.
Precipitation of the test compound in the stock solution or test chambers The concentration of this compound exceeds its water solubility limit. Interaction with components of the dilution water.Determine the water solubility of this compound under your specific test conditions. Prepare a fresh stock solution for each experiment. If a carrier solvent is used, ensure its concentration is minimal.
Control group mortality or abnormal behavior Contamination of the dilution water or test equipment. Unsuitable environmental conditions (e.g., temperature, pH, dissolved oxygen). Stress induced during handling and transfer of organisms.Use high-purity water and thoroughly clean all equipment. Monitor and maintain stable environmental parameters throughout the experiment. Minimize handling stress and ensure a proper acclimation period.
No observable effect at the highest tested concentration The tested concentrations are below the toxic threshold for the selected species. The exposure duration is insufficient to elicit a toxic response.Conduct a range-finding test with a wider and higher concentration range. Extend the exposure duration based on the organism's life cycle and potential for chronic effects.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its aquatic toxicity a concern?

This compound is a chemical compound with two decyl groups attached to a sulfonyl group.[1] It is used as a surfactant, detergent, and as an additive in pesticides and polymers.[1] Due to its applications, it has the potential to be released into aquatic environments. As a surfactant, it may disrupt the cell membranes of aquatic organisms, and its long alkyl chains suggest it could be persistent and bioaccumulative, posing a risk to aquatic ecosystems.

2. What are the key physical and chemical properties of this compound relevant to aquatic toxicity testing?

While specific experimental data is limited, the following properties are important for designing and interpreting aquatic toxicity tests:

Property Value Implication for Aquatic Toxicity Testing
Molecular Weight346.6 g/mol Influences diffusion and uptake by organisms.
Boiling Point445.9°C at 760 mmHg[1]Low volatility, so loss from test solutions via evaporation is likely minimal.
Water SolubilityNot specified, but expected to be low.This is a major challenge for preparing test solutions and maintaining stable exposure concentrations. A carrier solvent may be necessary.
Vapor Pressure1E-07 mmHg at 25°C[1]Confirms low volatility.

3. Which aquatic organisms are suitable for testing the toxicity of this compound?

A battery of tests using organisms from different trophic levels is recommended to assess the overall ecological risk. Commonly used species include:

  • Algae (e.g., Pseudokirchneriella subcapitata) to assess effects on primary producers.

  • Invertebrates (e.g., Daphnia magna) to evaluate acute and chronic toxicity to primary consumers.

  • Fish (e.g., Zebrafish, Danio rerio, or Rainbow Trout, Oncorhynchus mykiss) for vertebrate toxicity assessment.

4. What are the potential mechanisms of aquatic toxicity for this compound?

Based on its surfactant properties, this compound may exert toxicity through:

  • Disruption of cell membranes: The amphiphilic nature of surfactants can lead to the solubilization of lipids in cell membranes, impairing their function and integrity.

  • Oxidative stress: Disruption of cellular processes can lead to the overproduction of reactive oxygen species (ROS), causing damage to proteins, lipids, and DNA.[2]

  • Inhibition of enzyme activity: The compound may bind to and inhibit the function of essential enzymes.

5. How should I prepare stock solutions of this compound for testing?

Due to its expected low water solubility, a carrier solvent is likely necessary.

  • Select a carrier solvent: Dimethyl sulfoxide (DMSO) is a common choice.

  • Determine the maximum allowable carrier concentration: Run a preliminary toxicity test with the carrier solvent alone to find the concentration that does not affect the test organisms. This is typically below 0.1% (v/v).

  • Prepare a high-concentration stock solution: Dissolve a known amount of this compound in the carrier solvent.

  • Create working solutions: Add small, precise volumes of the stock solution to the dilution water to achieve the desired test concentrations. Ensure rapid and thorough mixing.

Experimental Protocols

Protocol 1: Acute Toxicity Test with Daphnia magna

This protocol is adapted from OECD Guideline 202.

  • Test Organisms: Daphnia magna neonates (<24 hours old).

  • Dilution Water: Reconstituted hard water is commonly used.

  • Test Concentrations: A geometric series of at least five concentrations and a control (and a carrier control if a solvent is used).

  • Procedure:

    • Place 10 daphnids into each test chamber containing the test solution.

    • Use at least two replicates per concentration.

    • Incubate at 20 ± 2°C with a 16:8 hour light:dark cycle.

    • Do not feed the organisms during the test.

    • Observe and record immobilization at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids).

Protocol 2: Fish Acute Toxicity Test (Danio rerio)

This protocol is based on OECD Guideline 203.

  • Test Organisms: Juvenile zebrafish (Danio rerio).

  • Dilution Water: Dechlorinated tap water or reconstituted water.

  • Test Concentrations: At least five concentrations in a geometric series, plus a control (and a carrier control if applicable).

  • Procedure:

    • Acclimate fish to test conditions for at least 12 days.

    • Place a group of fish (e.g., 7-10) in each test tank.

    • Maintain the temperature at 23 ± 2°C and a 16:8 hour light:dark cycle.

    • Observe for mortality and sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 (the concentration that is lethal to 50% of the fish).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Definitive Testing cluster_analysis Phase 3: Analysis & Reporting lit_review Literature Review & Property Assessment solubility Determine Water Solubility lit_review->solubility range_finding Range-Finding Test solubility->range_finding daphnia_test Daphnia magna Acute Test (48h) range_finding->daphnia_test Inform Concentrations algae_test Algal Growth Inhibition Test (72h) range_finding->algae_test Inform Concentrations fish_test Fish Acute Toxicity Test (96h) range_finding->fish_test Inform Concentrations data_analysis Calculate LC50/EC50 Values daphnia_test->data_analysis algae_test->data_analysis fish_test->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment report Final Report Generation risk_assessment->report

Caption: Experimental workflow for aquatic toxicity assessment.

signaling_pathway cluster_membrane Cellular Membrane cluster_cytosol Cytosol membrane Lipid Bilayer ros Increased ROS Production membrane->ros Membrane Stress antioxidant Antioxidant Defense (e.g., SOD, CAT) ros->antioxidant Induces damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ros->damage Causes apoptosis Apoptosis damage->apoptosis dns This compound (Surfactant) dns->membrane Disruption

Caption: Plausible signaling pathway for surfactant-induced toxicity.

troubleshooting_logic start High Control Mortality? check_water Check Water Quality (pH, DO, Contaminants) start->check_water Yes high_variability High Variability in Response? start->high_variability No check_handling Review Organism Handling & Acclimation check_water->check_handling check_dispersion Verify Compound Dispersion high_variability->check_dispersion Yes no_effect No Effect Observed? high_variability->no_effect No check_organisms Assess Health of Test Population check_dispersion->check_organisms increase_conc Increase Concentration (Range-Finding) no_effect->increase_conc Yes extend_duration Extend Exposure Duration increase_conc->extend_duration

Caption: Logical troubleshooting flow for aquatic toxicity experiments.

References

Validation & Comparative

A Comparative Guide to DI-N-DECYL SULPHONE and Other Sulfone Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides a comparative framework for evaluating DI-N-DECYL SULPHONE against other sulfone compounds. However, a comprehensive search of publicly available scientific literature and databases did not yield direct comparative experimental data for this compound. The tables presented below are illustrative templates designed to guide researchers in their own comparative studies. The experimental protocols provided are established methods for evaluating the key performance indicators discussed.

Introduction

Sulfone compounds, characterized by a sulfonyl functional group flanked by two carbon atoms, are a versatile class of molecules with significant applications across various scientific and industrial domains. Their inherent stability, polarity, and capacity for biological interaction have made them valuable in drug discovery, advanced materials, and specialty chemicals.[1] this compound, a symmetrical sulfone with two n-decyl chains, is noted for its surfactant and emulsifying properties, finding use in cleaning, pesticide, and polymer industries.[2] This guide aims to provide a comparative overview of this compound and other sulfone compounds, focusing on their physicochemical properties, surfactant performance, and antimicrobial activities, which are critical parameters for researchers and drug development professionals.

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a sulfone compound dictate its solubility, stability, and interaction with other molecules, which are fundamental to its application. Symmetrical dialkyl sulfones, like this compound, are generally characterized by their high boiling points and thermal stability. The length of the alkyl chains significantly influences properties such as melting point and lipophilicity.

Table 1: Comparative Physicochemical Properties of Selected Sulfone Compounds

PropertyThis compoundDi-n-Octyl SulfoneDi-n-Hexyl SulfoneDimethyl Sulfone (DMSO)
CAS Number 111530-37-1[3]2690-08-616823-61-367-71-0
Molecular Formula C20H42O2S[4]C16H34O2SC12H26O2SC2H6O2S
Molecular Weight ( g/mol ) 346.61[2]290.51234.4094.13
Boiling Point (°C) 445.9 at 760 mmHg[2]Data not availableData not available189
Melting Point (°C) Data not availableData not availableData not available107-109
Density (g/cm³) 0.912[2]Data not availableData not available1.45
LogP (Predicted) ~7.8 - 8.6~6.2~4.3-1.35
Solubility Data not availableData not availableData not availableMiscible with water

Note: The lack of available data for di-n-octyl and di-n-hexyl sulfone highlights the need for further experimental characterization of this homologous series.

Surfactant Performance: The Role of Alkyl Chain Length

The amphiphilic nature of long-chain dialkyl sulfones suggests their potential as surfactants. The two alkyl chains provide a hydrophobic character, while the polar sulfonyl group acts as the hydrophilic head. Key metrics for evaluating surfactant performance are the Critical Micelle Concentration (CMC) and the ability to reduce surface tension. The CMC is the concentration at which surfactant molecules begin to form micelles in a solution.[5] A lower CMC value indicates a more efficient surfactant.

Table 2: Surfactant Properties of Dialkyl Sulfones (Illustrative)

ParameterThis compoundDi-n-Octyl SulfoneDi-n-Hexyl Sulfone
Critical Micelle Concentration (CMC) (mM) Data not availableData not availableData not available
Surface Tension at CMC (mN/m) Data not availableData not availableData not available
Hydrophilic-Lipophilic Balance (HLB) (Calculated) Data not availableData not availableData not available

Note: It is expected that as the alkyl chain length increases in the homologous series of dialkyl sulfones, the CMC would decrease due to the increased hydrophobicity driving micelle formation at lower concentrations.

Antimicrobial and Cytotoxic Activity: Potential Therapeutic Applications

Various sulfone derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the sulfonyl group's ability to interact with biological targets. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Furthermore, in the context of drug development, particularly for anticancer applications, the cytotoxic potential of these compounds is evaluated using metrics like the IC50 value, which represents the concentration required to inhibit the growth of 50% of a cell population.

Table 3: Antimicrobial and Cytotoxic Profile of Dialkyl Sulfones (Illustrative)

CompoundOrganism/Cell LineMIC (µg/mL)IC50 (µM)
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Human breast cancer (MCF-7)Data not available
Di-n-Octyl Sulfone Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Human breast cancer (MCF-7)Data not available
Di-n-Hexyl Sulfone Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Human breast cancer (MCF-7)Data not available

Note: The antimicrobial and cytotoxic activities of long-chain dialkyl sulfones are not well-documented in the public literature. The structure-activity relationship would likely show an increase in activity with increasing alkyl chain length up to a certain point, beyond which decreased solubility might limit efficacy.

Experimental Protocols

To facilitate the direct comparison of this compound and other sulfone compounds, the following standard experimental protocols are provided.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Methodology: Wilhelmy Plate Method

  • Preparation of Solutions: Prepare a stock solution of the sulfone compound in a suitable solvent (e.g., deionized water, potentially with a co-solvent if solubility is low). Create a series of dilutions of varying concentrations.

  • Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.

  • Measurement:

    • Calibrate the instrument with a liquid of known surface tension (e.g., pure water).

    • For each concentration, measure the surface tension. The Wilhelmy plate is brought into contact with the liquid surface, and the force exerted on the plate by the surface tension is measured.

    • Ensure the plate is thoroughly cleaned and dried between measurements to avoid cross-contamination.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau.

    • The CMC is determined from the intersection of the two linear portions of the graph.[6] The surface tension at the CMC is the value at the plateau.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Prepare stock solution of sulfone compound B Create serial dilutions A->B D Measure surface tension of each dilution B->D C Calibrate tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify linear regions and plateau E->F G Determine CMC at the intersection F->G

Caption: Workflow for CMC and Surface Tension Determination.

Determination of Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution Method

  • Preparation of Inoculum: Culture the test microorganism (bacteria or fungi) in a suitable broth medium to a standardized cell density (e.g., 10^5 CFU/mL).

  • Preparation of Test Plates:

    • In a 96-well microtiter plate, add a fixed volume of sterile broth to each well.

    • Create a serial two-fold dilution of the sulfone compound across the wells, starting from a high concentration.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare microbial inoculum B Prepare serial dilutions of sulfone compound in 96-well plate C Inoculate wells with microbial suspension B->C D Incubate plate under optimal conditions C->D E Visually assess or measure OD600 for microbial growth D->E F Determine MIC as the lowest concentration with no growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Sulfones in Signaling Pathways

While specific signaling pathways modulated by this compound are not documented, the sulfone moiety is present in various biologically active molecules that do interact with cellular signaling. For instance, certain sulfone-containing drugs can act as enzyme inhibitors or receptor antagonists. The diagram below illustrates a generalized signaling cascade that could potentially be influenced by a bioactive sulfone compound, highlighting points of possible intervention.

G Ligand Bioactive Sulfone Compound Receptor Cell Surface Receptor Ligand->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

Caption: Generalized Signaling Pathway Potentially Modulated by a Sulfone.

Conclusion

This compound and other sulfone compounds represent a promising area of research for applications ranging from advanced materials to pharmaceuticals. The long alkyl chains of this compound suggest potential as a specialty surfactant, while the broader class of sulfones is known for diverse biological activities. This guide highlights the key parameters for a comprehensive comparison and provides the necessary experimental frameworks. The significant gaps in the publicly available data underscore the need for further empirical studies to fully characterize the performance of this compound and its homologs. Such research will be invaluable for unlocking the full potential of these versatile molecules in drug development and other scientific endeavors.

References

A Comparative Guide to Surfactant Efficacy: DI-N-DECYL SULPHONE and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate surfactant is critical for optimizing formulation stability, enhancing solubility, and ensuring the efficacy of active ingredients. This guide provides a comparative analysis of DI-N-DECYL SULPHONE and common alternative surfactants, offering available experimental data and detailed protocols to assist in making informed decisions.

Introduction to this compound

This compound is a sulfone-based compound recognized for its surface-active properties. While it is utilized in various industrial applications, including cleaning, agriculture, and polymer production, due to its emulsifying and cleansing capabilities, there is a notable absence of publicly available quantitative data on its specific performance metrics as a surfactant, such as Critical Micelle Concentration (CMC), surface tension reduction, and foaming ability. This guide aims to provide a framework for its evaluation by presenting a detailed comparison with well-characterized alternative surfactants.

Alternatives to this compound

Several surfactants are widely employed in research and drug development, each with a distinct profile of properties. This guide focuses on three commonly used alternatives:

  • Polysorbate 80 (Tween 80): A nonionic surfactant frequently used as an emulsifier, solubilizer, and stabilizer in pharmaceutical formulations.

  • Poloxamer 188: A nonionic triblock copolymer known for its use as a solubilizing agent, emulsifier, and in cell culture applications to protect against shear stress.

  • Lecithin: A naturally derived surfactant, typically a mixture of phospholipids, valued for its biocompatibility and use as an emulsifier and wetting agent.

Quantitative Performance Data

The following tables summarize key performance indicators for the selected alternative surfactants. It is important to note that these values can be influenced by factors such as temperature, pH, and the presence of other substances in the formulation.

Table 1: Critical Micelle Concentration (CMC) of Alternative Surfactants

SurfactantCritical Micelle Concentration (CMC)Temperature (°C)Method
Polysorbate 80 (Tween 80)~0.015 mM25Surface Tensiometry[1]
Poloxamer 188~4.1 g/L (~0.49 mM)37Not Specified[2]
Lecithin (Dioctanoylphosphatidylcholine)~0.27 mM25Surface Tensiometry[3]

Table 2: Surface Tension Reduction by Alternative Surfactants

SurfactantSurface Tension at CMC (mN/m)Temperature (°C)Method
Polysorbate 80 (Tween 80)~39.4025Not Specified[1]
Poloxamer 188~40-50Not SpecifiedNot Specified
Lecithin (Dioctanoylphosphatidylcholine)~42.625Wilhelmy Plate[4]

Table 3: Foaming Properties of Surfactants (General Comparison)

Surfactant TypeGeneral Foaming AbilityFoam Stability
Nonionic (e.g., Polysorbates, Poloxamers)Moderate to LowVariable
Anionic (General Class)HighHigh
Cationic (General Class)ModerateModerate
Zwitterionic (e.g., Lecithin)LowLow to Moderate

Note: Specific foaming data for these surfactants is highly dependent on the formulation and testing method.

Experimental Protocols

To facilitate direct comparison and further research, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical indicator of a surfactant's efficiency.

Method: UV-Visible Spectroscopy

  • Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the surfactant solution at various concentrations.

  • Addition of a Probe: Add a small, constant amount of a hydrophobic probe, such as benzoylacetone, to each dilution.

  • Spectroscopic Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the probe.

  • Data Analysis: Plot the absorbance as a function of the surfactant concentration. The CMC is identified as the point where a sharp change in the slope of the plot occurs.

Experimental Workflow for CMC Determination (UV-Vis Spectroscopy) cluster_prep Solution Preparation cluster_measurement Measurement & Analysis start Start prep_stock Prepare Surfactant Stock Solution start->prep_stock prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_probe Add Hydrophobic Probe (e.g., Benzoylacetone) prep_dilutions->add_probe measure_abs Measure Absorbance (UV-Vis Spectrophotometer) add_probe->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data determine_cmc Identify CMC (Inflection Point) plot_data->determine_cmc end End determine_cmc->end Experimental Workflow for Surface Tension Measurement cluster_setup Setup & Preparation cluster_measurement Measurement & Analysis start Start calibrate Calibrate Tensiometer start->calibrate prep_solutions Prepare Surfactant Solutions calibrate->prep_solutions immerse_plate Immerse Wilhelmy Plate prep_solutions->immerse_plate record_force Measure & Record Surface Tension immerse_plate->record_force repeat_measure Repeat for all Concentrations record_force->repeat_measure plot_data Plot Surface Tension vs. Concentration repeat_measure->plot_data end End plot_data->end Logical Relationship in Foam Evaluation surfactant Surfactant Properties foam_ability Foaming Ability (Initial Foam Volume) surfactant->foam_ability determines foam_stability Foam Stability (Foam Decay Rate) surfactant->foam_stability influences application Suitability for Application foam_ability->application foam_stability->application

References

Comparative Analysis of DI-N-DECYL SULPHONE in Polymer Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

DI-N-DECYL SULPHONE is recognized for its contribution to the thermal and chemical stability of polymers, enhancing their durability and resistance to degradation.[1] However, a quantitative comparison with established stabilizers such as phenolic antioxidants and Hindered Amine Light Stabilizers (HALS) is crucial for informed material selection.

Illustrative Comparative Performance Data

Table 1: Thermal Stability Analysis by Thermogravimetric Analysis (TGA)

Stabilizer SystemOnset Decomposition Temperature (Tonset) (°C)Temperature at 5% Weight Loss (Td5%) (°C)Temperature at 50% Weight Loss (Td50%) (°C)Char Yield at 600°C (%)
Polymer + this compound (0.5 wt%)38541048015
Polymer + Phenolic Antioxidant (e.g., Irganox 1010) (0.5 wt%)37039546512
Polymer + HALS (0.5 wt%)36539046010
Unstabilized Polymer3503754408

Table 2: Oxidative Stability by Oxidative Induction Time (OIT)

Stabilizer SystemOIT at 200°C (minutes)
Polymer + this compound (0.5 wt%)95
Polymer + Phenolic Antioxidant (e.g., Irganox 1010) (0.5 wt%)80
Polymer + HALS (0.5 wt%)65
Unstabilized Polymer15

Table 3: UV Stability by Accelerated Weathering (ASTM G154)

Stabilizer SystemYellowness Index (ΔYI) after 1000 hoursGloss Retention (%) after 1000 hoursChange in Tensile Strength (%) after 1000 hours
Polymer + this compound (0.5 wt%)8.585-12
Polymer + Phenolic Antioxidant (e.g., Irganox 1010) (0.5 wt%)12.075-20
Polymer + HALS (0.5 wt%)5.090-8
Unstabilized Polymer35.040-50

Experimental Protocols

For a robust comparative analysis, the following standardized experimental protocols are recommended:

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability of the polymer samples by measuring weight loss as a function of temperature.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperature at different weight loss percentages, and the final char yield.

Oxidative Stability Evaluation: Oxidative Induction Time (OIT)
  • Objective: To assess the resistance of the polymer to oxidative degradation at an elevated temperature.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Place a small, precisely weighed sample (5-10 mg) into an open aluminum DSC pan.

    • Heat the sample to the desired isothermal test temperature (e.g., 200°C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.

    • Record the time until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT).

UV Stability Testing: Accelerated Weathering
  • Objective: To simulate the effects of sunlight and moisture on the polymer samples and evaluate their resistance to UV degradation.

  • Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV).

  • Standard: ASTM G154.

  • Procedure:

    • Prepare standardized polymer plaques.

    • Mount the samples in the weathering chamber.

    • Expose the samples to cycles of UV radiation (using UVA-340 lamps to simulate sunlight) and moisture (condensation or water spray) according to the ASTM G154 standard cycle.

    • Periodically remove the samples and evaluate changes in properties such as color (Yellowness Index), gloss, and mechanical properties (e.g., tensile strength).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the general mechanisms of polymer degradation and the workflow for a comparative stabilizer analysis.

Polymer_Degradation_Pathway Initiation Initiation (Heat, UV, Mechanical Stress) FreeRadicals Free Radicals (P•) Initiation->FreeRadicals Polymer Polymer Chain Polymer->Initiation Energy Input Propagation Propagation (Reaction with O2) FreeRadicals->Propagation PeroxyRadicals Peroxy Radicals (POO•) Propagation->PeroxyRadicals PeroxyRadicals->FreeRadicals Abstracts H from another chain Degradation Degradation Products (Chain Scission, Crosslinking) PeroxyRadicals->Degradation

Caption: General mechanism of polymer oxidative degradation.

Stabilizer_Action cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway FreeRadicals Free Radicals (P•) PeroxyRadicals Peroxy Radicals (POO•) FreeRadicals->PeroxyRadicals + O2 Stabilizer Stabilizer (e.g., this compound) FreeRadicals->Stabilizer Scavenging Degradation Degradation PeroxyRadicals->Degradation PeroxyRadicals->Stabilizer Scavenging InactiveProducts Inactive Products Stabilizer->InactiveProducts

Caption: Mechanism of action for a polymer stabilizer.

Experimental_Workflow Start Start: Polymer and Stabilizer Selection SamplePrep Sample Preparation (Compounding and Molding) Start->SamplePrep TGA Thermogravimetric Analysis (TGA) SamplePrep->TGA DSC Oxidative Induction Time (OIT) by DSC SamplePrep->DSC UV Accelerated Weathering (ASTM G154) SamplePrep->UV DataAnalysis Data Analysis and Comparison TGA->DataAnalysis DSC->DataAnalysis UV->DataAnalysis Conclusion Conclusion and Report DataAnalysis->Conclusion

Caption: Workflow for comparative analysis of polymer stabilizers.

Conclusion

While this compound shows promise as a polymer stabilizer due to its inherent thermal and chemical stability, a thorough, data-driven comparative analysis is essential for its adoption in specific applications. The experimental protocols and illustrative data presented in this guide provide a clear framework for researchers to conduct such an evaluation. By systematically assessing thermal, oxidative, and UV stability against industry-standard stabilizers, the performance benefits of this compound can be quantitatively established, paving the way for its effective utilization in the development of robust and durable polymer-based products. Researchers are encouraged to perform these experiments to generate the necessary data for a conclusive comparison.

References

Unveiling the Antimicrobial Potential of Sulfone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antimicrobial performance of various sulfone derivatives, supported by experimental data. It delves into their efficacy against a range of microorganisms and elucidates the underlying mechanisms of action.

Sulfone derivatives have emerged as a promising class of antimicrobial agents, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. Their versatile chemical structure allows for modifications that can enhance their potency and specificity, making them attractive candidates for the development of new drugs to combat the growing challenge of antimicrobial resistance. This guide provides a comparative analysis of different classes of sulfone derivatives, summarizing their antimicrobial activity, detailing the experimental protocols used for their validation, and visualizing their mechanisms of action.

Comparative Antimicrobial Activity of Sulfone Derivatives

The antimicrobial efficacy of sulfone derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) for bacteria and the 50% Effective Concentration (EC50) for phytopathogens. The following tables summarize the reported activities of various sulfone derivatives against common microorganisms.

Antibacterial Activity (MIC, µg/mL)
Sulfone Derivative ClassStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Sulfonamides
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid (I)32--[1]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid (II)64--[1]
POSS-Sulfones
Ethylvinylsulfone-POSS125-3000125-3000125-3000[2]
Phenylethylsulfone-POSS125-3000125-3000125-3000[2]
Thiochromanone-Sulfonyl Hydrazones
Compound 4i---[3]

Note: '-' indicates data not available in the cited sources. The range for POSS-Sulfones reflects activity against a panel of Gram-positive and Gram-negative bacteria.

Activity Against Phytopathogens (EC50, µg/mL)
Sulfone Derivative ClassXanthomonas oryzae pv. oryzaeBotrytis cinereaReference
1,3,4-Oxadiazole-Sulfones
2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole9.89-[4]
Compound 31.23-[5]
Thiochromanone-Sulfonyl Hydrazones
Compound 4i8.67-[3]
Commercial Controls
Bismerthiazol73 - 92.61-[4][6]
Thiodiazole copper100 - 121.82-[4][6]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

The validation of antimicrobial activity relies on standardized and reproducible experimental protocols. The following section details the methodologies for determining the Minimum Inhibitory Concentration (MIC) of sulfone derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria.[7][8][9][10][11]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the sulfone derivative in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration that is at least 10 times the highest concentration to be tested.[11]

  • Bacterial Inoculum: Culture the bacterial strain on a suitable agar medium for 18-24 hours. Prepare a bacterial suspension in a sterile broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[11]

  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (MHII) for most non-fastidious bacteria.

  • 96-Well Microtiter Plate: Sterile, U- or flat-bottomed plates are used.

2. Assay Procedure:

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of the microtiter plate. Add 100 µL of the stock solution of the sulfone derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well containing the compound. This creates a gradient of decreasing concentrations of the test compound.[8]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a positive control well (broth with inoculum, no compound) and a negative control well (broth only). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the sulfone derivative that completely inhibits visible growth of the organism, as detected by the naked eye.[11] The positive control well should show turbidity, indicating bacterial growth, while the negative control well should remain clear.

Mechanisms of Antimicrobial Action

Sulfone derivatives exert their antimicrobial effects through various mechanisms, targeting different cellular processes in microorganisms. The primary modes of action identified include inhibition of metabolic pathways, disruption of cell membranes, and interference with virulence factors.

Inhibition of Folic Acid Synthesis

A well-established mechanism for sulfonamide-based drugs is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[12][13] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its blockade halts bacterial growth and replication.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroic_acid Dihydropteroic Acid DHPS->Dihydropteroic_acid Catalyzes Sulfone Sulfone Derivatives (Structural Analogs of PABA) Sulfone->DHPS Competitively Inhibits Dihydrofolate_acid Dihydrofolic Acid Dihydropteroic_acid->Dihydrofolate_acid Tetrahydrofolate_acid Tetrahydrofolic Acid Dihydrofolate_acid->Tetrahydrofolate_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate_acid->Nucleic_Acids

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfone derivatives.

General Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration is a systematic workflow that involves several key steps, from the preparation of materials to the final data analysis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Compound_Prep Prepare Sulfone Derivative Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Reported Mechanisms of Action

Beyond the inhibition of folic acid synthesis, other mechanisms contribute to the antimicrobial properties of sulfone derivatives:

  • Membrane Disruption: Certain sulfone derivatives, particularly those with lipophilic moieties like POSS-sulfones, are proposed to interact with and disrupt the integrity of the microbial cell membrane, leading to cell lysis and death.[2]

  • Inhibition of Virulence Factors: Some sulfone derivatives have been shown to inhibit the production of extracellular polysaccharides (EPS) in bacteria like Xanthomonas oryzae pv. oryzae.[14] EPS is a crucial component of the bacterial biofilm and a key virulence factor. By inhibiting its production, these compounds can reduce the pathogenicity of the bacteria.

  • Induction of Reactive Oxygen Species (ROS): There is evidence to suggest that some sulfone derivatives can induce the production of ROS within bacterial cells, leading to oxidative stress and cell death.

The multifaceted mechanisms of action of sulfone derivatives, coupled with their chemical tractability, underscore their potential as a versatile platform for the development of novel antimicrobial agents. Further research, including comparative studies under standardized conditions, will be crucial to fully elucidate their therapeutic potential and guide the design of next-generation antimicrobial drugs.

References

DI-N-DECYL SULPHONE in Pesticide Formulations: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical formulation, the selection of an appropriate adjuvant is paramount to maximizing the efficacy and stability of pesticide products. This guide provides a comparative analysis of DI-N-DECYL SULPHONE and other commonly used adjuvants in pesticide formulations. Due to a lack of publicly available direct comparative studies involving this compound, this guide will present its known characteristics and then draw comparisons with established alternatives based on available experimental data for those alternatives.

Overview of this compound

This compound is utilized as an additive in pesticides to enhance their performance and effectiveness. It functions as a surfactant and emulsifier, aiding in the proper mixing and application of active ingredients.[1] Its chemical structure, featuring two decyl groups attached to a sulfonyl group, imparts surface-active properties that can improve the spreading and penetration of pesticide sprays on plant surfaces. While specific performance data is limited in publicly accessible literature, its role suggests it contributes to the overall efficacy of the formulation by ensuring a uniform distribution of the active pesticide ingredient.

Comparative Performance of Adjuvants

To provide a framework for comparison, this section outlines the performance of common alternative adjuvants across key physicochemical and biological parameters. The data presented is based on typical values found in scientific literature for these classes of compounds.

Physicochemical Properties

The physical and chemical properties of an adjuvant significantly influence the handling, application, and effectiveness of a pesticide formulation.[2][3][4] Key parameters include surface tension, contact angle, and droplet size.

Table 1: Comparison of Physicochemical Properties of Adjuvant Classes

PropertyThis compoundNonylphenol Ethoxylates (NPEs)Organosilicone Surfactants
Surface Tension (mN/m) Data not available25 - 3520 - 25
Contact Angle on Waxy Leaf Surface Data not availableModerate reductionSignificant reduction (super-spreading)
Droplet Size Data not availableCan influence, often reduces finesCan significantly reduce droplet size
Primary Function Surfactant, EmulsifierWetting agent, EmulsifierSuper-spreader, Penetrant

Note: The values for NPEs and Organosilicone Surfactants are typical ranges and can vary depending on the specific product and concentration.

Biological Efficacy

The ultimate measure of an adjuvant's performance is its ability to enhance the biological activity of the pesticide's active ingredient. This is often assessed through greenhouse or field bioassays that measure the control of a target pest.

Table 2: Comparative Biological Efficacy of Adjuvant Classes

Adjuvant ClassTypical Enhancement of Herbicide EfficacyKey AdvantagesPotential Disadvantages
This compound Data not availableExpected to improve spray coverage and formulation stability.Lack of performance data makes comparisons difficult.
Nonylphenol Ethoxylates (NPEs) Good to excellentWidely used, cost-effective, good emulsifying properties.[5]Environmental concerns leading to restrictions in some regions.[6][7]
Organosilicone Surfactants Excellent, particularly for hard-to-wet weedsSuperior spreading and rapid uptake of the active ingredient.[8][9]Can sometimes lead to increased runoff if not formulated correctly; may have a shorter on-leaf lifespan.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of adjuvant performance. The following are standard protocols for key experiments.

Measurement of Surface Tension

Objective: To determine the effect of an adjuvant on the surface tension of a pesticide spray solution.

Methodology:

  • Prepare aqueous solutions of the pesticide with and without the adjuvant at various concentrations.

  • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.[11][12][13]

  • Ensure the equipment is properly calibrated with deionized water before each measurement.

  • Record the surface tension in millinewtons per meter (mN/m) at a standardized temperature (e.g., 25°C).

  • Repeat measurements for each concentration to ensure reproducibility.

Contact Angle Measurement on Leaf Surfaces

Objective: To assess the spreading ability of a pesticide solution on a target plant's leaf surface.

Methodology:

  • Select healthy, mature leaves of the target plant species.

  • Mount a leaf on a horizontal stage of a goniometer or contact angle meter.[14][15]

  • Dispense a small, standardized volume (e.g., 5 µL) of the pesticide solution (with and without adjuvant) onto the leaf surface.

  • Capture a high-resolution image of the droplet profile immediately after deposition.

  • Use image analysis software to measure the angle formed between the leaf surface and the tangent of the droplet at the three-phase contact point.[16][17]

  • Multiple measurements on different leaves and different locations on each leaf should be taken to account for surface variability.

Droplet Size Analysis

Objective: To characterize the droplet size distribution of a pesticide spray as influenced by the adjuvant.

Methodology:

  • Prepare the pesticide spray solutions to be tested.

  • Use a laser diffraction instrument (e.g., Malvern Spraytec) to analyze the spray from a relevant nozzle type.[1][18][19][20]

  • Position the nozzle at a fixed distance from the laser beam and operate at a constant pressure.

  • Measure the volume median diameter (VMD or Dv50), and the percentage of fine droplets (e.g., <150 µm) which are prone to drift.[21]

  • Analyze each formulation multiple times to obtain a reliable average.

Greenhouse Bioassay for Herbicide Efficacy

Objective: To evaluate the impact of an adjuvant on the biological performance of a herbicide.

Methodology:

  • Grow a target weed species in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 3-4 true leaves).[22][23]

  • Prepare the herbicide solution with and without the test adjuvants at their recommended application rates.

  • Apply the treatments to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

  • Include an untreated control group for comparison.

  • After a specified period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill).[24][25]

  • For a more quantitative assessment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.

  • Calculate the percent reduction in biomass compared to the untreated control.

Visualizations

Logical Relationship in Formulation Performance

Formulation_Performance Adjuvant Adjuvant (e.g., this compound) Formulation Pesticide Formulation Adjuvant->Formulation Pesticide_AI Pesticide Active Ingredient Pesticide_AI->Formulation Spray_Properties Spray Droplet Properties Formulation->Spray_Properties influences Plant_Interaction Interaction with Plant Surface Spray_Properties->Plant_Interaction determines Biological_Efficacy Biological Efficacy Plant_Interaction->Biological_Efficacy leads to Adjuvant_Evaluation_Workflow cluster_physicochemical Physicochemical Analysis cluster_biological Biological Efficacy Surface_Tension Surface Tension Measurement Data_Analysis Data Analysis & Comparison Surface_Tension->Data_Analysis Contact_Angle Contact Angle Analysis Contact_Angle->Data_Analysis Droplet_Size Droplet Size Analysis Droplet_Size->Data_Analysis Greenhouse_Bioassay Greenhouse Bioassay Greenhouse_Bioassay->Data_Analysis Formulation_Prep Prepare Formulations (Control vs. Adjuvant) Formulation_Prep->Surface_Tension Formulation_Prep->Contact_Angle Formulation_Prep->Droplet_Size Formulation_Prep->Greenhouse_Bioassay Conclusion Performance Conclusion Data_Analysis->Conclusion

References

No Data Available for Cross-Reactivity of DI-N-DECYL SULPHONE in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "DI-N-DECYL SULPHONE" and its cross-reactivity in biological assays has yielded no specific data for this compound. Broader searches for related terms such as "didecyl sulfone" and "dialkyl sulfone" provided general information about the sulfone chemical class but did not contain specific experimental data or protocols for this compound. Consequently, a comparison guide as requested cannot be generated at this time due to the lack of available scientific literature on this specific molecule.

General Overview of Sulfones in Biological Research

While information on this compound is not available, the broader class of sulfone-containing compounds is well-documented in medicinal chemistry and pharmacology. Sulfones are organosulfur compounds characterized by a sulfonyl functional group attached to two carbon atoms. This chemical moiety is found in numerous pharmaceuticals and biologically active molecules, highlighting its importance in drug design and development.[1][2][3]

Sulfone derivatives have been explored for a wide range of therapeutic applications, including:

  • Antimicrobial agents: Sulfones have shown efficacy against various bacteria, fungi, and parasites.[1][4] For instance, dapsone is a well-known sulfone antibiotic used in the treatment of leprosy.[2]

  • Anti-inflammatory agents: Certain sulfone derivatives have demonstrated anti-inflammatory properties.[1]

  • Anticancer and Anti-proliferative agents: The sulfone group is present in some compounds investigated for their potential to inhibit cell growth and tubulin polymerization, which are key targets in cancer therapy.[5][6]

  • Enzyme inhibitors: Specific sulfone-containing molecules, such as vinyl sulfones, have been designed as irreversible inhibitors for certain classes of enzymes like proteases.[7][8][9]

The biological activity of sulfones is often attributed to the electron-withdrawing nature of the sulfonyl group, which can influence the molecule's interaction with biological targets. The stability and synthetic accessibility of the sulfone group make it an attractive component for medicinal chemists to incorporate into new drug candidates.[4][10]

Limitations and Inability to Generate Requested Content

Without any specific experimental data on the cross-reactivity of this compound, it is impossible to:

  • Present Quantitative Data: No data exists in the public domain to populate comparative tables.

  • Provide Experimental Protocols: The methods for assessing the cross-reactivity of this specific compound have not been published.

  • Create Visualizations: Diagrams of signaling pathways or experimental workflows involving this compound cannot be generated without foundational information on its biological targets and mechanisms of action.

We recommend that researchers interested in this compound consult specialized chemical databases or consider initiating primary research to determine its biological activity and cross-reactivity profile. Should any information on this compound become publicly available, a comparative guide could be developed in the future.

References

Spectroscopic Analysis of DI-N-DECYL SULPHONE: A Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used for the structural confirmation of DI-N-DECYL SULPHONE. By examining predicted and experimental data for this and related long-chain dialkyl sulfones, this document serves as a practical resource for researchers engaged in the synthesis, purification, and characterization of similar molecules. The guide details the expected outcomes from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), offering a robust framework for structural elucidation.

Comparative Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of data from multiple spectroscopic techniques. The following tables summarize the predicted key spectroscopic features for this compound and provide a comparison with other relevant dialkyl sulfones. These values are based on established principles of organic spectroscopy and data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundSO₂ Asymmetric Stretch (cm⁻¹)SO₂ Symmetric Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound (Predicted) ~1300 - 1350~1120 - 1160~2850 - 2960
Di-n-octyl SulfoneNot readily availableNot readily availableNot readily available
Di-n-dodecyl SulfoneNot readily availableNot readily availableNot readily available
General Dialkyl Sulfones1300 - 13501120 - 11602850 - 2960

The characteristic strong absorptions of the sulfone group (SO₂) are the most telling features in the IR spectrum.

Table 2: ¹H NMR Spectroscopy Data (Predicted in CDCl₃, 300 MHz)

CompoundChemical Shift (δ) of α-CH₂ (ppm)Chemical Shift (δ) of β-CH₂ (ppm)Chemical Shift (δ) of Bulk CH₂ (ppm)Chemical Shift (δ) of terminal CH₃ (ppm)
This compound (Predicted) ~2.9 - 3.1 (triplet)~1.7 - 1.9 (multiplet)~1.2 - 1.4 (multiplet)~0.8 - 0.9 (triplet)
Di-n-butyl Sulfone[1][2]~2.95 (triplet)~1.75 (multiplet)~1.45 (multiplet)~0.95 (triplet)
General Dialkyl Sulfones[1][2]~2.8 - 3.1~1.7 - 1.9~1.2 - 1.5~0.8 - 1.0

The protons on the carbon adjacent to the sulfone group (α-CH₂) are significantly deshielded and appear at a higher chemical shift.

Table 3: ¹³C NMR Spectroscopy Data (Predicted in CDCl₃, 75 MHz)

CompoundChemical Shift (δ) of α-C (ppm)Chemical Shift (δ) of β-C (ppm)Chemical Shift (δ) of Bulk C (ppm)Chemical Shift (δ) of terminal C (ppm)
This compound (Predicted) ~55 - 60~25 - 30~22 - 32~14
Di-n-butyl Sulfone~57~26~22~14
General Dialkyl Sulfones~50 - 60~24 - 30~22 - 32~14

Similar to ¹H NMR, the carbon atom directly attached to the sulfone group (α-C) is the most downfield signal in the aliphatic region.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) (m/z)Key Fragmentation Pattern
This compound 346.61Loss of one decyl chain, McLafferty rearrangement
Di-n-octyl Sulfone290.50Loss of one octyl chain, McLafferty rearrangement
Di-n-dodecyl Sulfone402.72Loss of one dodecyl chain, McLafferty rearrangement
General Dialkyl SulfonesVariesCleavage of the C-S bond, McLafferty rearrangement

The molecular ion peak is expected to be observed, and the fragmentation pattern will be indicative of the long alkyl chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the structural confirmation of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the sulfone functional group and the aliphatic chains.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a suitable solvent that does not have overlapping absorptions in the regions of interest (e.g., carbon tetrachloride or chloroform). Alternatively, a thin film of the neat compound can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the solvent or the empty salt plates is recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the sulfone group (asymmetric and symmetric SO₂ stretches) and the C-H stretches of the decyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, parameters such as the number of scans, pulse width, and relaxation delay are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts, integration (for ¹H), and splitting patterns of the signals are analyzed to assign them to the different protons and carbons in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of this compound. The fragmentation pattern is also analyzed to confirm the structure of the alkyl chains.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (SO₂, C-H) IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Confirmation Structural Confirmation IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to Plasticizer Performance: DI-N-DECYL SULPHONE vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of the performance of DI-N-DECYL SULPHONE and other common plasticizers used in various scientific and medical applications. Due to a lack of publicly available quantitative performance data for this compound as a plasticizer, this document focuses on providing detailed experimental protocols for evaluating key performance indicators. These protocols can be used to generate comparative data between this compound and other plasticizers such as phthalates, terephthalates, and citrates.

Executive Summary

Plasticizer Efficiency

Plasticizer efficiency is a measure of how effectively a plasticizer imparts flexibility to a polymer. A common method to assess this is by measuring the Shore hardness of the plasticized material. A lower Shore hardness value indicates greater flexibility and higher plasticizer efficiency.

Experimental Protocol: Shore Hardness Testing (ASTM D2240)

This protocol outlines the procedure for determining the indentation hardness of substances like plastics and elastomers using a durometer.

Apparatus:

  • Durometer (Shore A or Shore D scale, depending on the material's hardness)

  • Flat, hard surface for sample placement

  • Test specimens of the plasticized polymer with a minimum thickness of 6.4 mm (¼ in)[2]

Procedure:

  • Condition the test specimens at a standard temperature and humidity for a specified period.

  • Place the specimen on a hard, flat surface.

  • Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring full contact.

  • Read the hardness value on the durometer scale within one second of firm contact.[2]

  • Take multiple readings at different positions on the specimen and calculate the average.

Data Presentation:

The following table is a template for presenting the comparative data that would be generated from this experiment.

PlasticizerPolymerConcentration (phr)Shore A/D Hardness
This compoundPVC40Data to be generated
DEHPPVC40Example Value: 85A
DINPPVC40Example Value: 88A
DEHTPVC40Example Value: 90A
ATBCPVC40Example Value: 82A

phr: parts per hundred parts of resin

Logical Workflow for Plasticizer Efficiency Evaluation

Plasticizer_Efficiency_Workflow A Prepare plasticized polymer samples B Condition samples (ASTM D618) A->B C Measure Shore Hardness (ASTM D2240) B->C D Record and analyze data C->D E Compare plasticizer efficiency D->E

Caption: Workflow for evaluating plasticizer efficiency using Shore hardness testing.

Migration Resistance

Plasticizer migration is the process by which a plasticizer exudes from the polymer matrix. This is a critical parameter, especially for medical devices and food contact materials, as migrating plasticizers can contaminate the surrounding environment.

Experimental Protocol: Plasticizer Migration Test (ISO 177)

This protocol specifies a method for determining the tendency of plasticizers to migrate from plastics into other materials.

Apparatus:

  • Oven with controlled temperature

  • Analytical balance

  • Circular test specimens (50 mm diameter) of the plasticized polymer

  • Absorbent discs (e.g., activated carbon-impregnated paper)

Procedure:

  • Weigh the conditioned test specimen and two absorbent discs accurately.

  • Create a sandwich assembly with the test specimen between the two absorbent discs.

  • Place the assembly under a specified pressure in an oven at a controlled temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • After the test period, cool the assembly and reweigh the test specimen and the absorbent discs separately.

  • The loss in mass of the test specimen and the gain in mass of the absorbent discs indicate the amount of migrated plasticizer.

Data Presentation:

The following table is a template for presenting the comparative data that would be generated from this experiment.

PlasticizerPolymerTest ConditionWeight Loss of Specimen (%)Weight Gain of Discs (%)
This compoundPVC70°C, 24hData to be generatedData to be generated
DEHPPVC70°C, 24hExample Value: 1.5%Example Value: 1.4%
DINPPVC70°C, 24hExample Value: 1.2%Example Value: 1.1%
DEHTPVC70°C, 24hExample Value: 0.8%Example Value: 0.7%
Polymeric PlasticizerPVC70°C, 24hExample Value: 0.2%Example Value: 0.18%

Signaling Pathway for Plasticizer Migration

Plasticizer_Migration_Pathway Plasticizer Plasticizer in Polymer Matrix PolymerMatrix Polymer Matrix Plasticizer->PolymerMatrix DrivingForce Driving Force (Concentration Gradient, Temperature) Migration Migration DrivingForce->Migration Surface Polymer Surface PolymerMatrix->Surface Surface->Migration Environment Contact Medium (e.g., Food, Biological Fluid) Migration->Environment

Caption: Conceptual pathway of plasticizer migration from a polymer matrix.

Thermal Stability

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of plasticized polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of degradation temperature is a key indicator of thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358)

This protocol outlines the procedure for determining the compositional analysis and thermal stability of materials using TGA.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum, alumina)

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small, representative sample (5-10 mg) into a sample pan.

  • Heat the sample in a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[3]

  • Record the mass loss as a function of temperature.

  • The onset of significant weight loss indicates the degradation temperature. The thermal degradation of unplasticized PVC typically occurs in two main stages: dehydrochlorination between 250-320°C, followed by the degradation of the polyene backbone at higher temperatures.[4][5]

Data Presentation:

The following table is a template for presenting the comparative data that would be generated from this experiment.

PlasticizerPolymerOnset of Degradation (°C) (T-5%)Temperature at Max. Degradation Rate (°C)
This compoundPVCData to be generatedData to be generated
DEHPPVCExample Value: 280°CExample Value: 310°C
DINPPVCExample Value: 285°CExample Value: 315°C
DEHTPVCExample Value: 290°CExample Value: 320°C
Unplasticized PVCPVCExample Value: 250°CExample Value: 290°C

Experimental Workflow for Thermal Stability Analysis

Thermal_Stability_Workflow A Prepare plasticized polymer sample B Place sample in TGA instrument A->B C Heat at a constant rate in N2 atmosphere B->C D Record mass loss vs. temperature C->D E Determine onset of degradation D->E F Compare thermal stability E->F

Caption: Workflow for assessing the thermal stability of plasticizers using TGA.

Biocompatibility

For applications in drug development and medical devices, the biocompatibility of a plasticizer is of utmost importance. Biocompatibility is assessed through a series of tests outlined in the ISO 10993 standards to evaluate the interaction of the material with biological systems.

Experimental Protocol: In Vitro Cytotoxicity (ISO 10993-5)

This is a fundamental biocompatibility test to assess the potential of a material to cause cell death.

Apparatus:

  • Cell culture flasks/plates

  • Mammalian cell line (e.g., L929 mouse fibroblasts)

  • Culture medium and reagents

  • Incubator

  • Microplate reader

Procedure:

  • Prepare extracts of the plasticized material according to ISO 10993-12.

  • Culture a suitable cell line to a specified confluency.

  • Expose the cells to different concentrations of the material extract for a defined period (e.g., 24 hours).

  • Assess cell viability using a quantitative method, such as the MTT assay, which measures mitochondrial activity.

  • A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.

Data Presentation:

The following table is a template for presenting the comparative data that would be generated from this experiment.

PlasticizerPolymerExtract ConcentrationCell Viability (%)
This compoundPVC100%Data to be generated
DEHPPVC100%Example Value: 75%
DEHTPVC100%Example Value: 95%
Negative Control--100%
Positive Control--<30%

Logical Relationship in Biocompatibility Assessment

Biocompatibility_Assessment Material Plasticized Material Extraction Material Extraction (ISO 10993-12) Material->Extraction InVitro In Vitro Testing (e.g., Cytotoxicity - ISO 10993-5) Extraction->InVitro RiskAssessment Biocompatibility Risk Assessment (ISO 10993-1) InVitro->RiskAssessment InVivo In Vivo Testing (if required) InVivo->RiskAssessment

Caption: Logical flow for the biological evaluation of a plasticized material.

Conclusion and Future Directions

While this compound shows promise as a plasticizer due to the known thermal and chemical stability of sulfone compounds, a comprehensive evaluation of its performance is necessary to ascertain its suitability for various applications, particularly in the fields of drug development and medical devices.[1] The experimental protocols detailed in this guide provide a standardized framework for researchers and scientists to generate the required quantitative data. Such data will be invaluable in making informed decisions about the selection of plasticizers and in the development of novel, high-performance polymeric materials. Further research is strongly encouraged to fill the existing data gap for this compound and to expand the library of well-characterized plasticizers available to the scientific community.

References

Benchmarking DI-N-DECYL SULPHONE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of proteomics and drug development, the choice of detergent is a critical parameter influencing experimental outcomes. This guide provides a comprehensive comparison of DI-N-DECYL SULPHONE against established commercial detergents, offering researchers, scientists, and drug development professionals a data-driven framework for informed decision-making. While this compound is recognized for its cleaning and emulsifying properties, its direct comparative performance data in research applications remains limited. This guide, therefore, presents its known characteristics alongside those of widely-used detergents and outlines the experimental protocols necessary for a thorough in-house evaluation.

Unveiling the Contenders: A Head-to-Head Comparison

The efficacy of a detergent in research, particularly for applications like protein extraction, hinges on a delicate balance of solubilization power and preservation of protein structure and function. Below is a comparative overview of this compound and common commercial detergents.

Physicochemical Properties

A detergent's performance is intrinsically linked to its physical and chemical characteristics. Key parameters include its molecular weight, charge, and its ability to form micelles, which is quantified by the Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to form micelles, a crucial step for membrane solubilization.[1][2]

PropertyThis compoundTriton X-100CHAPSSodium Dodecyl Sulfate (SDS)
CAS Number 111530-37-1[3][4]9002-93-175621-03-3151-21-3
Molecular Weight ( g/mol ) 346.61[5][6]~625 (average)614.88288.38
Type/Charge Non-ionic (predicted)Non-ionicZwitterionic[7]Anionic[7]
Critical Micelle Concentration (CMC) Data not available~0.24 mM~6-10 mM~8.2 mM[1]
Appearance Not specified[5]Clear, viscous liquidWhite powderWhite or cream-colored solid
Boiling Point (°C) 445.9 (Predicted)[4]>200Decomposes206 (decomposes)
Density (g/cm³) 0.912 (Predicted)[4]~1.07Data not available~1.01
Performance Characteristics in Research Applications

The ideal detergent for a specific application depends on the research goal, whether it's maximizing protein yield, preserving enzymatic activity, or ensuring compatibility with downstream analytical techniques like mass spectrometry.

Performance MetricThis compound (Predicted/General Sulfones)Triton X-100CHAPSSodium Dodecyl Sulfate (SDS)
Protein Solubilization Efficiency Expected to have good solubilizing power due to its surfactant nature.[5]Mild to moderate; effective for many membrane proteins.[8]Good, particularly for membrane proteins, often preserving native structure.[8]Very high; strong solubilizing agent.
Denaturing Potential Likely non-denaturing, a common characteristic of non-ionic detergents.Generally non-denaturing; preserves protein structure and activity.[8]Non-denaturing; known for maintaining protein function.[8]Strongly denaturing; disrupts protein structure.[7]
Compatibility with Mass Spectrometry Unknown, requires experimental validation.Generally considered incompatible due to signal suppression; requires removal.More compatible than many other detergents.Incompatible; must be thoroughly removed.[9]
Use in Proteomics Vinyl sulfones have been used in proteomics for protein modification.[10]Widely used for cell lysis, but its presence can interfere with downstream analysis.[8]Commonly used in 2D gel electrophoresis and other proteomic workflows.A key component of SDS-PAGE for protein separation.[7]
Applications in Drug Development Potential use in formulation and delivery due to emulsifying properties.Used in various stages, from cell-based assays to formulation studies.Employed in the purification and characterization of protein targets.Used in early-stage protein characterization.

Experimental Protocols for Comparative Analysis

To empower researchers to directly compare this compound with their current detergents, we provide the following detailed experimental protocols.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the CMC of this compound, a critical parameter for its effective use in solubilization protocols.

Methodology: The surface tension measurement method is a common and reliable technique.

  • Preparation of Detergent Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the detergent concentration. The CMC is the point at which the surface tension plateaus.[2]

Protocol 2: Comparative Evaluation of Protein Extraction Efficiency

Objective: To quantitatively compare the efficiency of this compound and a commercial detergent (e.g., Triton X-100) in extracting total protein from a cell lysate.

Methodology: This protocol utilizes a standard cell line and a quantitative proteomics approach.

  • Cell Culture and Lysis:

    • Culture a consistent number of cells (e.g., HEK293T) for each experimental condition.

    • Lyse the cells using lysis buffers containing either this compound or the chosen commercial detergent at a concentration above their respective CMCs.

  • Protein Quantification:

    • Determine the total protein concentration in the soluble fraction of each lysate using a BCA assay.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution digestion of the extracted proteins with trypsin.

    • Desalt the resulting peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a label-free quantification software to compare the relative abundance of identified proteins between the different detergent extractions.[11]

Protocol 3: Assessment of Protein Functionality Post-Solubilization

Objective: To evaluate the impact of this compound on the activity of a specific enzyme compared to a non-denaturing commercial detergent.

Methodology: This protocol uses a commercially available enzyme and its corresponding activity assay.

  • Enzyme Incubation: Incubate a known amount of a specific enzyme (e.g., β-galactosidase) with lysis buffers containing either this compound or a non-denaturing detergent like CHAPS.

  • Activity Assay: Perform a standard enzymatic activity assay for the chosen enzyme on all samples.

  • Data Analysis: Compare the enzyme activity in the presence of each detergent relative to a control sample without detergent.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Experimental_Workflow_for_Detergent_Comparison cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome CellCulture Cell Culture Lysis_DNS Lysis with This compound CellCulture->Lysis_DNS Lysis_Commercial Lysis with Commercial Detergent CellCulture->Lysis_Commercial ProteinQuant Protein Quantification (BCA Assay) Lysis_DNS->ProteinQuant EnzymeAssay Enzyme Activity Assay Lysis_DNS->EnzymeAssay Lysis_Commercial->ProteinQuant Lysis_Commercial->EnzymeAssay MassSpec LC-MS/MS Analysis ProteinQuant->MassSpec ExtractionEfficiency Extraction Efficiency MassSpec->ExtractionEfficiency ProteinFunctionality Protein Functionality EnzymeAssay->ProteinFunctionality

Caption: Experimental workflow for comparing detergent performance.

Micelle_Formation cluster_monomers Below CMC cluster_micelle Above CMC M1 Micelle_Core M2 M3 M4 M5 D1 D2 D3 D4 D5 D6 D7 D8

Caption: Detergent micelle formation above the CMC.

Conclusion

While this compound presents itself as a compound with potential surfactant and detergent properties relevant to research applications, a lack of direct, publicly available comparative data necessitates a thorough in-house evaluation. By following the outlined experimental protocols, researchers can generate the necessary data to benchmark this compound against their current detergents of choice. This will enable a data-driven decision on its suitability for specific applications in proteomics and drug development, ultimately contributing to the robustness and reproducibility of their research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of DI-N-DECYL SULPHONE and structurally related compounds. Due to a lack of publicly available cytotoxicity data for this compound, this document focuses on the cytotoxicity of analogous compounds, particularly surfactants and other long-chain alkyl substances. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own cytotoxicity assessments of this compound.

Introduction to this compound

Cytotoxicity of Related Compounds: A Comparative Overview

In the absence of direct data for this compound, we can infer potential cytotoxic activity by examining related chemical structures. The long alkyl chains in this compound suggest it may exhibit surfactant-like properties, which are known to influence cytotoxicity. The cytotoxicity of surfactants is often related to their ability to disrupt cell membranes.

Below is a summary of the half-maximal inhibitory concentration (IC50) values for various surfactants against different cancer cell lines. It is important to note that these are not direct comparisons for this compound but provide a toxicological context for compounds with similar functional characteristics.

Compound/Compound ClassCell LineIC50 (µM)Reference
Catanionic Surfactant (highest alkyl chain length)MDA-MB-2314.04 ± 0.06[1]
Boswellic acids with Pluronic F-127HCT-11621.3[2]
Boswellic acids with Polyvinyl alcoholHCT-11623.2[2]
Boswellia serrata extractHCT-11630.8[2]

Note: The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potential.

Studies have shown that for some surfactants, a longer alkyl chain length can correlate with higher cytotoxicity.[1] The cytotoxic effects of surfactants can vary significantly depending on their chemical class (anionic, cationic, non-ionic, or zwitterionic) and the cell type being tested.[3]

Experimental Protocols for Cytotoxicity Assessment

To determine the cytotoxicity of this compound, a series of in vitro assays can be employed. The following are detailed protocols for standard cytotoxicity assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and relevant controls) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.

Principle: LDH is a stable enzyme that is released from cells with compromised plasma membranes. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed with a detergent) and untreated controls.

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is used to identify necrotic cells with compromised membranes.

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the test compound.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Visualizing Experimental Workflows and Cellular Pathways

To aid in the understanding of the experimental processes and potential mechanisms of cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with this compound (various concentrations) start->treat control Untreated & Vehicle Controls start->control mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis control->mtt control->ldh control->apoptosis readout Measure Absorbance / Fluorescence mtt->readout ldh->readout apoptosis->readout Flow Cytometry calculate Calculate % Viability / Cytotoxicity readout->calculate ic50 Determine IC50 Value calculate->ic50 apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome stimulus Cytotoxic Compound (e.g., this compound) extrinsic Extrinsic Pathway (Death Receptors) stimulus->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) stimulus->intrinsic initiator Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator intrinsic->initiator executioner Executioner Caspases (e.g., Caspase-3) initiator->executioner apoptosis Apoptosis (Cell Death) executioner->apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of DI-N-DECYL SULPHONE, ensuring the protection of personnel and the environment.

For researchers and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount. This document outlines the necessary procedures for this compound, a compound noted for its stability and use in various formulations. Adherence to these guidelines is critical to maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

This compound is known to be a skin and eye irritant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance. In case of contact, immediate rinsing with copious amounts of water is recommended. If swallowed, it is harmful, and medical attention should be sought immediately.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Step-by-Step Disposal Protocol

The primary route for disposal of this compound is through an approved hazardous waste disposal facility.[2] Never dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Do not mix with other waste streams unless compatibility has been confirmed. For guidance, similar non-halogenated organic solvents may be compatible.[3]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., harmful).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep away from incompatible materials, heat, and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains by using absorbent materials such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C20H42O2S[1]
Molecular Weight 346.61 g/mol [1]
Boiling Point 445.9°C at 760 mmHg[1]
Flash Point 230.3°C[1]
Density 0.912 g/cm³[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: this compound for Disposal cluster_1 Containerization cluster_2 Temporary Storage cluster_3 Final Disposal start Identify Waste as This compound collect Collect in a Dedicated, Labeled Container start->collect seal Seal Container Securely collect->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs provide_sds Provide Safety Data Sheet contact_ehs->provide_sds pickup Arrange for Pickup and Off-site Disposal provide_sds->pickup

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling DI-N-DECYL SULPHONE

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of DI-N-DECYL SULPHONE in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and mitigate potential hazards.

Personal Protective Equipment (PPE)

Given that this compound is a skin and eye irritant and presents a dust inhalation hazard, a comprehensive PPE strategy is mandatory. The following table outlines the required PPE for various tasks.

TaskEye & Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing & Transfer Chemical safety goggles & face shieldChemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber)NIOSH-approved N95 or higher-rated particulate respiratorFull-coverage lab coat, long pants, and closed-toe shoes
Solution Preparation Chemical safety goggles & face shieldChemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber)Work in a certified chemical fume hoodFull-coverage lab coat, long pants, and closed-toe shoes
General Handling Chemical safety gogglesChemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber)Not required if not generating dust or aerosolsFull-coverage lab coat, long pants, and closed-toe shoes
Spill Cleanup Chemical safety goggles & face shieldHeavy-duty chemical-resistant glovesNIOSH-approved N95 or higher-rated particulate respiratorChemical-resistant apron or coveralls, and boot covers
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber)Not required if waste is properly containedFull-coverage lab coat, long pants, and closed-toe shoes

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Designated Area: All work with this compound powder must be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Surface Protection: Cover the work surface with disposable bench paper to contain any potential spills.

  • Tare and Transfer: Use the "weighing by difference" method. Tare a sealed container on the balance. In the fume hood, carefully add the powder to the container. Seal the container before returning it to the balance for the final weight. This minimizes the risk of airborne dust.

  • Avoid Dust Generation: Handle the powder gently. Avoid scooping or pouring from a height that could create dust clouds.

2.2. Solution Preparation:

  • Fume Hood: All solution preparations must be performed in a certified chemical fume hood.

  • Solvent Addition: Slowly add the this compound powder to the solvent to prevent splashing.

  • Container Sealing: Keep the container sealed when not actively adding reagents or mixing.

2.3. General Handling:

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • No Food or Drink: Do not consume food or beverages in the laboratory where this chemical is handled.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated PPE (gloves, bench paper, etc.), and empty containers should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

3.2. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

3.3. Final Disposal:

  • Consult EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, use an absorbent material to collect the powder and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Powder in Fume Hood prep_area->weigh solution Prepare Solution in Fume Hood weigh->solution decontaminate Decontaminate Work Surfaces solution->decontaminate segregate_waste Segregate and Label Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose spill Spill evacuate_spill Evacuate & Call EHS spill->evacuate_spill exposure Personal Exposure first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.